2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-1-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYRTAFWQHKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
This guide serves as a technical monograph for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid , a critical pharmacophore scaffold used in the synthesis of bioactive molecules, particularly Angiotensin II receptor antagonists (sartans) and kinase inhibitors.
Executive Summary
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid (CAS 1368732-31-3 ) is a substituted benzimidazole derivative serving as a high-value intermediate in medicinal chemistry.[1][2] Its structural architecture combines a lipophilic 2-benzyl moiety and a polar 5-carboxylic acid tail on a rigid benzimidazole core. This amphiphilic profile makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs), specifically the AT1 receptor, and various protein kinases.
This guide details the compound's physicochemical properties, regioselective synthesis strategies, and quality control parameters required for pharmaceutical-grade applications.
Chemical Identity & Physicochemical Profile[3][4][5][6]
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 2-Benzyl-1-methyl-1H-benzimidazole-5-carboxylic acid |
| CAS Number | 1368732-31-3 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| SMILES | CN1C(CC2=CC=CC=C2)=NC3=C1C=CC(=C3)C(=O)O |
| InChI Key | Unique identifier required for database integration (e.g., ChemSpider/PubChem) |
Structural Analysis
The molecule features a 1,2,5-substitution pattern on the benzimidazole ring:
-
Position 1 (N-Methyl): Blocks tautomerism, locking the nitrogen lone pairs and defining the steric environment.
-
Position 2 (Benzyl): Provides a flexible hydrophobic domain, essential for pi-stacking interactions within receptor binding pockets (e.g., hydrophobic pockets of AT1 receptors).
-
Position 5 (Carboxylic Acid): Acts as a hydrogen bond donor/acceptor and a handle for further derivatization (amide coupling, esterification).
Physicochemical Properties
-
pKa (Acidic): ~4.2 (Carboxylic acid).
-
pKa (Basic): ~5.6 (N3 imidazole nitrogen).
-
LogP (Predicted): 2.8 – 3.2 (Moderate lipophilicity).
-
Solubility:
-
High: DMSO, DMF, Pyridine.
-
Moderate: Methanol, Ethanol (hot).
-
Low/Insoluble: Water (neutral pH), Hexane.
-
pH Dependent: Soluble in aqueous alkali (forming the carboxylate salt).
-
Synthesis & Manufacturing
Achieving the specific 5-carboxylic acid isomer (vs. the 6-isomer) is the primary challenge. Direct alkylation of 2-benzylbenzimidazole-5-carboxylic acid yields a mixture of N1 and N3 methylated products (5- and 6-isomers) which are difficult to separate.
Recommended Route: Regioselective Cyclization. This protocol ensures the methyl group is fixed at the correct nitrogen before ring closure.
Retrosynthetic Analysis
-
Target: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid.[1][2][3][4][5]
-
Precursors: 4-(Methylamino)-3-nitrobenzoic acid + Phenylacetic acid (or Phenylacetyl chloride).
-
Key Step: Reduction of nitro group followed by Phillips condensation.
Detailed Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution React 4-chloro-3-nitrobenzoic acid with methylamine (aqueous or ethanolic) to yield 4-(methylamino)-3-nitrobenzoic acid.
-
Mechanism:[6] SNAr. The carboxyl group activates the position para to it (though less than nitro, the chloro is displaced).
-
Note: Ensure temperature control (<50°C) to prevent decarboxylation.
Step 2: Reduction Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH or Na₂S₂O₄) of the nitro group to yield 3-amino-4-(methylamino)benzoic acid .
-
Critical Quality Attribute (CQA): Complete reduction is necessary to avoid colored azo impurities.
Step 3: Cyclocondensation (The Phillips Reaction Variant) Condense the diamine intermediate with phenylacetic acid in polyphosphoric acid (PPA) or 4N HCl.
-
Conditions: 100–120°C for 4–6 hours.
-
Regiochemistry: Since the methyl group is already attached to the nitrogen para to the carboxyl group (original position 4), the cyclization forces the formation of the 1-methyl-5-carboxylic acid isomer exclusively.
Process Flow Diagram (DOT)
Figure 1: Regioselective synthesis pathway ensuring the formation of the 5-carboxylic acid isomer.
Analytical Characterization & Quality Control
To validate the structure and purity, the following analytical methods are standard.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ ~12.8 ppm: Carboxylic acid proton (broad singlet).
-
δ ~3.8 ppm: N-Methyl singlet (3H). Distinctive shift for N1-Me.
-
δ ~4.4 ppm: Benzylic methylene singlet (2H).
-
Aromatic Region:
-
Benzimidazole C4-H (doublet, J~1.5 Hz) appears downfield due to COOH deshielding.
-
Benzimidazole C6-H and C7-H (multiplets).
-
Phenyl ring protons (multiplet, 5H).
-
-
-
Differentiation from 6-isomer: The coupling pattern of the benzimidazole protons distinguishes the 5-COOH (d, dd, d) from the 6-COOH isomer. In the 5-isomer, the proton adjacent to the bridgehead para to the methyl (C4) is a singlet/doublet with meta coupling only.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: The 5-isomer typically elutes slightly differently than the 6-isomer due to differences in dipole moment and solvation.
Biological Relevance & Applications[3][4][6][11][12]
Pharmacophore Mapping
This compound is a "privileged scaffold," meaning its core structure mimics the binding motifs of various biological ligands.
-
Angiotensin II Antagonism: The 2-benzyl-benzimidazole core is the anchor for sartans (e.g., Telmisartan, Candesartan). The 5-COOH group can be converted to tetrazoles or other bioisosteres to enhance metabolic stability and receptor affinity.
-
Kinase Inhibition: The benzimidazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases (e.g., VEGFR, EGFR), while the benzyl group occupies the hydrophobic specificity pocket.
Drug Development Workflow
Researchers utilize this acid as a starting material for library generation:
-
Amide Coupling: Reaction of the 5-COOH with diverse amines to generate a library of amides.
-
Suzuki Coupling: If the benzyl ring is halogenated, further extension is possible.
-
Bioisostere Replacement: Conversion of COOH to hydroxamic acid (for HDAC inhibitors) or tetrazole.
Experimental Protocol: Condensation Step
Objective: Synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid from 3-amino-4-(methylamino)benzoic acid.
-
Preparation: In a 250 mL round-bottom flask, charge 3-amino-4-(methylamino)benzoic acid (10.0 g, 60 mmol) and Phenylacetic acid (8.2 g, 60 mmol).
-
Acid Catalyst: Add 4N HCl (100 mL) or Polyphosphoric Acid (PPA) (30 g). Note: PPA often gives higher yields by acting as both solvent and dehydrating agent.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) with vigorous stirring for 6–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into crushed ice (200 g) with stirring.
-
Neutralize carefully with Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate to pH ~5–6 (the isoelectric point where the product precipitates).
-
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and cold diethyl ether (to remove unreacted phenylacetic acid).
-
Purification: Recrystallize from Ethanol/Water (80:20) or Methanol.
-
Yield: Expected yield 70–85%.
References
-
Sigma-Aldrich. 2-benzyl-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid Product Sheet. Available at:
-
PubChem Database. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (Analogous Structure Data). CID 619926.[7][8] Available at:
-
ChemSrc. CAS 1368732-31-3 Entry. Available at:
- Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text for heterocycle synthesis mechanisms).
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Context on biological activity of benzimidazole scaffolds).
Sources
- 1. 162400-17-1|2-Benzyl-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 18390-13-1|1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 857494-19-0_CAS号:857494-19-0_3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione - 化源网 [m.chemsrc.com]
- 4. 308362-12-1|2-(1-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1446516-74-0_CAS号:1446516-74-0_Naphthalene, 2-[2,2-dibromo-1-(trifluoromethyl)ethenyl] - 化源网 [m.chemsrc.com]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Engineering 1-Methylbenzimidazole-5-Carboxylic Acid Analogs: A Comprehensive Guide to Pharmacological and Material Science Applications
Executive Summary
The benzimidazole scaffold is a privileged structure in both medicinal chemistry and advanced materials science. Specifically, 1-methylbenzimidazole-5-carboxylic acid (CAS: 53484-17-6) and its analogs have emerged as highly versatile building blocks[1]. By systematically modifying the N1 position and the carboxylic acid moiety, researchers can precisely tune the molecule's hydrogen-bonding capabilities, lipophilicity, and electronic distribution. This whitepaper synthesizes recent literature to provide an authoritative, in-depth technical guide on the design, biological evaluation, and material applications of these analogs, tailored for drug development professionals and polymer scientists.
Chemical Architecture and Scaffold Rationale
The core structure of 1-methylbenzimidazole-5-carboxylic acid features a fused bicyclic system combining a benzene ring with an imidazole ring, substituted with a methyl group at the N1 position and a carboxylic acid at the C5 position.
The Causality of N-Methylation:
In unmethylated benzimidazoles, the -NH group acts as a strong hydrogen-bond donor. Methylation at N1 eliminates this donor capability while retaining the molecule's ability to participate in
-
In Pharmacology: This modification increases lipophilicity, enhancing cellular membrane permeability—a critical factor for intracellular targets like Topoisomerase II and cyclin-dependent kinases[2],[3].
-
In Material Science: The removal of the -NH donor prevents excessive intermolecular cross-linking in polymer matrices, drastically improving the melt-flow (rheological) properties of flame-retardant plastics[4],[5].
Pharmacological Innovations: Oncology and Target Inhibition
Benzimidazole-5-carboxylic acid derivatives exhibit profound antiproliferative and antileukemic properties by acting as multi-target kinase and enzyme inhibitors[6].
Antileukemic Activity and Cell Cycle Arrest
Recent synthetic efforts have produced 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives with potent chemotherapeutic potential. Notably, the analog Compound 5a (methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate) demonstrated an
Topoisomerase II Inhibition
Transition metal complexes (Cu²⁺, Co²⁺, Zn²⁺) of N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives have been engineered to target Topoisomerase II. In relaxation assays, these complexes inhibited Topoisomerase II activity at concentrations 10 times lower than etoposide , a standard chemotherapeutic agent[2]. The coordination of the metal ion enhances the DNA-intercalating ability of the benzimidazole core, stabilizing the cleavable complex and preventing DNA religation.
Mechanistic pathway of 1-methylbenzimidazole analogs inducing leukemic cell apoptosis.
Material Science: Advanced Flame-Retardant Polymers
Beyond medicine, 1-methylbenzimidazole-5-carboxylic acid analogs are revolutionizing flame-retardant polymers, particularly poly(ethylene terephthalate) (PET).
When standard benzimidazole monomers (like PBM, which contain an -NH group) are copolymerized into PET to create PET-co-PBM, the resulting polymer exhibits excellent flame retardancy but suffers from highly restricted molecular chain movement due to dense hydrogen-bonding networks. This makes industrial melt-spinning nearly impossible[4].
By utilizing the 1-methylated analog (PNM) to synthesize PET-co-PNM , polymer scientists successfully "weed out" the H-bonding donor[4]. The steric modification allows the polymer to maintain flow behaviors identical to neat PET, ensuring processability. Simultaneously, the robust
Rheological impact of N-methylation in benzimidazole-based flame-retardant PET copolyesters.
Quantitative Data Summaries
Table 1: Pharmacological Efficacy of Benzimidazole-5-Carboxylic Acid Derivatives
| Compound Class | Target / Application | Key Finding / Efficacy | Reference |
|---|
| 1-(4-methoxyphenethyl) analogs (e.g., 5a) | Leukemic cells (S/G2 arrest) |
Table 2: Material Properties of Benzimidazole-Modified PET Copolyesters
| Polymer Variant | Structural Feature | Rheological Behavior | Flame Retardancy | Reference |
|---|---|---|---|---|
| Neat PET | Standard polyester | Normal melt flow | Poor (flammable, dripping) | [4] |
| PET-co-PBM | Contains -NH (H-bond donor) | Restricted flow (high viscosity) | Excellent (anti-dripping) | [4] |
| PET-co-PNM | Contains -N-CH3 (No H-bond) | Normal melt flow (similar to PET) | Excellent (anti-dripping) |[4],[5] |
Validated Experimental Protocols
Protocol A: Synthesis of 1-Alkylbenzimidazole-5-Carboxylate Derivatives
Causality Focus: The two-step condensation ensures regiospecificity at the N1 position before ring closure, preventing the formation of inseparable structural isomers common in direct benzimidazole alkylation.
-
N-Alkylation: React 4-fluoro-3-nitrobenzoic acid methyl ester with the desired primary amine (e.g., 4-methoxyphenethylamine) in the presence of
and DMF at 80°C. Causality: acts as a mild base to scavenge HF, driving the nucleophilic aromatic substitution without hydrolyzing the ester. -
Reduction: Reduce the nitro group using Pd/C and
gas (or in ethanol) to yield the diamine intermediate. -
Cyclization: Reflux the diamine with an appropriate aldehyde or carboxylic acid derivative in the presence of an acid catalyst (e.g., p-TsOH) to form the benzimidazole core.
-
Validation Checkpoint (Self-Validating System): Perform
NMR spectroscopy. The protocol is validated if the broad singlet corresponding to the primary amine/diamine protons disappears, and a sharp singlet appears downfield (approx. 8.0-8.5 ppm), confirming the formation of the C2-H proton of the newly closed benzimidazole ring.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Flow Cytometry (FACS) for Cell Cycle Analysis
Causality Focus: This protocol isolates the specific phase of cell cycle arrest, proving the mechanism of action rather than just observing general cytotoxicity.
-
Cell Treatment: Seed leukemic cells and treat with 3 µM of the benzimidazole analog for 24 hours. Causality: 3 µM represents the established
; using this exact concentration ensures the observation of physiological pathway disruption (S/G2 arrest) rather than immediate, non-specific necrotic cell death.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours. Causality: Ethanol dehydrates the cells, permeabilizing the membrane to allow the entry of the fluorescent dye while preserving the structural integrity of the DNA.
-
RNase A Treatment: Incubate the fixed cells with 50 µg/mL RNase A at 37°C for 30 minutes. Causality: Propidium Iodide (PI) intercalates into all nucleic acids. RNase degrades RNA, ensuring the fluorescence signal is strictly proportional to DNA content.
-
Staining and Acquisition: Add 50 µg/mL PI and analyze via flow cytometry.
-
Validation Checkpoint (Self-Validating System): Evaluate the vehicle-control (untreated) sample. The protocol is valid only if the control displays a sharp, dominant diploid G1 peak and a smaller G2/M peak at exactly double the fluorescence intensity. A smeared control peak indicates asynchronous growth or degradation, invalidating the assay.
References
-
[2] Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed / NIH.
-
[6] Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC / NIH.
-
[3] Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. ResearchGate.
-
[4] The flame‐retardant polyester fiber: Improvement of hydrolysis resistance. ResearchGate.
-
[1] 1-methylbenzimidazole-5-carboxylic acid | 53484-17-6. Sigma-Aldrich.
-
[5] Molecules Featuring the Azaheterocycle Moiety toward the Application of Flame-Retardant Polymers. ACS Chemical Health & Safety.
Sources
- 1. 1-methylbenzimidazole-5-carboxylic acid | 53484-17-6 [sigmaaldrich.com]
- 2. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pharmacophore Modeling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid for Accelerated Drug Discovery
An In-Depth Methodological Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive, in-depth technical framework for the pharmacophore modeling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, a representative member of this privileged structural class. As the specific biological target of this molecule may not be known, this document serves as a procedural blueprint, empowering researchers to elucidate its potential mechanism of action and discover novel, potent ligands. We present a narrative built on field-proven insights, detailing the causality behind experimental choices for both ligand-based and structure-based pharmacophore modeling approaches.[3] This whitepaper furnishes detailed, step-by-step protocols, data interpretation guidelines, and mandatory visualizations to ensure scientific integrity and practical applicability for professionals in drug discovery and development.
Introduction: The Benzimidazole Scaffold and the Imperative for In Silico Modeling
Benzimidazole and its derivatives are bicyclic aromatic compounds that have garnered significant attention from the medicinal chemistry community.[1] Their structural similarity to naturally occurring nucleotides allows them to interact readily with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The molecule of interest, 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, possesses key structural motifs—a hydrophobic benzyl group, a substituted benzimidazole core, and a carboxylic acid group capable of forming strong ionic or hydrogen bond interactions—that suggest a high potential for specific, high-affinity binding to a biological target.
Pharmacophore modeling is a powerful computational technique that distills the complex chemical information of a molecule into a simplified 3D representation of the essential features required for biological activity.[3][7] This approach is instrumental in modern drug discovery for virtual screening, lead optimization, and scaffold hopping.[7][8] By developing a robust pharmacophore model for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, we can computationally screen vast compound libraries to identify novel molecules with diverse chemical scaffolds but similar biological potential, thereby accelerating the discovery pipeline.[7][9]
This guide will navigate the two primary pathways of pharmacophore model generation: the ligand-based approach, utilized when a set of active molecules is available but the target structure is unknown, and the structure-based approach, which leverages the 3D coordinates of a known protein target.[3][10]
Part I: Pre-Modeling & Strategic Foundation
The success of any pharmacophore modeling campaign is contingent upon the quality of the initial data and the strategic choices made before any computational work begins. This preparatory phase is critical for generating a meaningful and predictive model.
Target Identification and Data Curation
For a novel compound like 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, the initial step is a thorough literature and database search to identify potential biological targets. Benzimidazole derivatives have been shown to target a range of proteins, including Farnesoid X receptor (FXR), Factor IXa, and Cyclooxygenases (COX).[4][5][11] This initial search informs the strategy:
-
If known active analogues exist: A ligand-based approach is viable. The primary task is to assemble a high-quality dataset of these molecules.
-
If a putative protein target is identified (e.g., through docking or homology): A structure-based approach becomes the method of choice.
Dataset Preparation Protocol (Ligand-Based)
A robust ligand-based model requires a carefully curated dataset of active compounds.
Protocol 1: Ligand Dataset Curation
-
Compound Collection: Assemble a set of at least 15-20 structurally diverse compounds with known, high-quality biological activity data (e.g., IC₅₀, EC₅₀) against a common target.
-
Structural Cleaning: Correct any structural errors, add explicit hydrogens, and generate a clean 2D representation for each molecule.
-
Energy Minimization: Generate a low-energy 3D conformation for each ligand using a suitable force field (e.g., MMFF94x). This step is crucial as the bioactive conformation is typically a low-energy state.[12]
-
Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set (the remaining 20-30%) to validate its predictive power.[13] This division must ensure that the full range of activity and structural diversity is represented in both sets.
Part II: Ligand-Based Pharmacophore Modeling Workflow
This approach is predicated on the principle that common structural features shared by a set of active molecules are responsible for their biological activity. The workflow aims to identify this common 3D arrangement of pharmacophoric features.
Conceptual Overview
The core of this method involves generating multiple conformations for each molecule in the training set and then aligning them to identify shared chemical features. These features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Ring (AR), and Positive/Negative Ionizable (PI/NI) groups.[4][7]
Ligand-Based Modeling Workflow Diagram
Caption: Workflow for generating and validating a ligand-based pharmacophore model.
Detailed Protocol: Hypothesis Generation and Validation
Protocol 2: Ligand-Based Model Generation
-
Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy conformations to ensure the bioactive conformation is likely included.
-
Feature Definition: Define the chemical nature of the pharmacophoric sites (e.g., HBA, HBD, H, AR) based on standard functional group definitions.[4]
-
Hypothesis Generation: Use software (e.g., Phase, LigandScout, MOE) to align the training set molecules and identify common pharmacophore feature arrangements. This will generate multiple hypotheses, each representing a different potential pharmacophore.
-
Scoring and Ranking: Score the generated hypotheses based on how well they map the active molecules in the training set. A common metric is the "survival score," which reflects the quality of alignment and feature overlap.[4][14]
-
Model Validation: This is the most critical step to ensure the model is predictive and not a result of chance.
-
Test Set Validation: Screen the test set against the top-ranked hypotheses. A good model should correctly predict the activity of the test set compounds with high accuracy.[15]
-
Decoy Set Validation: Create a decoy set (a set of molecules with similar physicochemical properties to the actives but presumed to be inactive). Screen both the active and decoy sets. The model's ability to prioritize actives over decoys is often visualized using a Receiver Operating Characteristic (ROC) curve.
-
Fischer's Randomization Test: This statistical method involves repeatedly scrambling the activities of the training set compounds and building new models. If the original model's score is significantly better than the scores from the randomized sets, it confirms the model's statistical significance.[15]
-
Part III: Structure-Based Pharmacophore Modeling Workflow
When the 3D structure of the biological target is available (from X-ray crystallography, NMR, or a high-quality homology model), a structure-based approach can be employed. This method derives the pharmacophore directly from the key interactions between the target and a bound ligand.[10][12]
Conceptual Overview
The goal is to identify the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions within the protein's binding site that are crucial for ligand recognition. These interaction points are then translated into pharmacophoric features.[10] This approach provides a more direct map of the features a new ligand must possess to bind effectively.
Structure-Based Modeling Workflow Diagram
Caption: Workflow for generating a structure-based pharmacophore model from a protein target.
Detailed Protocol: Feature Extraction and Refinement
Protocol 3: Structure-Based Model Generation
-
Protein Preparation: Download the protein structure (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning protonation states to residues like histidine, and performing a constrained energy minimization to relieve any steric clashes.
-
Binding Site Identification: Define the binding site, typically as a sphere around a co-crystallized ligand or based on catalytic residue locations.
-
Interaction Mapping: Use software (e.g., LigandScout, MOE) to automatically identify all key interactions between the protein and a known bound ligand. This creates a 3D map of H-bonds, hydrophobic contacts, aromatic stacking, etc.
-
Pharmacophore Extraction: Convert the identified interaction points into a set of pharmacophore features. For example, a hydrogen bond from a backbone amide to the ligand's carbonyl becomes a Hydrogen Bond Acceptor feature.
-
Refinement with Exclusion Volumes: To improve the model's specificity, add exclusion volume spheres. These represent the space occupied by the receptor atoms, ensuring that screened hits do not clash with the protein. This is a critical step for generating realistic and dockable hit compounds.
Part IV: Data Interpretation and Model Application
The output of a pharmacophore study is not merely a model, but a tool for discovery. Its proper application and the interpretation of its results are paramount.
Quantitative Data Summary
The quality of a generated pharmacophore hypothesis is assessed using several metrics. These should be compiled into a clear table for comparison.
| Hypothesis ID | Features | Survival Score | Selectivity | Test Set Actives Matched | Test Set Inactives Matched |
| ADHRR.1 | A,D,H,R,R | 5.82 | 1.75 | 9/10 | 2/20 |
| AADHR.1 | A,A,D,H,R | 5.61 | 1.52 | 8/10 | 3/20 |
| HHHRR.1 | H,H,H,R,R | 5.45 | 1.48 | 8/10 | 4/20 |
Table 1: Example scoring table for ranking ligand-based pharmacophore hypotheses. The best model (e.g., ADHRR.1) typically has a high survival score and selectivity, and correctly identifies a high percentage of test set actives while rejecting inactives.
Application in Virtual Screening
The validated pharmacophore model serves as a 3D query to rapidly screen large compound databases (e.g., ZINC, ChEMBL, Maybridge).[15] This process filters millions of compounds down to a manageable number of "hits" that fit the pharmacophore.
Virtual Screening Cascade
A single in silico method is rarely sufficient. A robust virtual screening campaign uses the pharmacophore model as the initial, rapid filter, followed by more computationally intensive methods like molecular docking to refine the hit list.
Caption: A typical workflow for a virtual screening cascade, starting with a large database and progressively filtering down to a small set of high-potential candidates for experimental validation.
Conclusion and Future Perspectives
This guide has outlined a rigorous and validated workflow for developing pharmacophore models for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid and related compounds. By systematically applying either ligand- or structure-based methods, researchers can translate the structural information of this privileged scaffold into a powerful predictive tool. The resulting pharmacophore model is not an end in itself, but a crucial first step in a multi-faceted drug discovery campaign. It enables the rapid identification of novel, structurally diverse hit compounds, significantly reducing the time and cost associated with traditional high-throughput screening. Future work will involve the experimental validation of computationally identified hits to confirm their biological activity and advance the most promising candidates into lead optimization programs.
References
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Thangavel, N., Al-Ghamdi, K., Al-Ghamdi, S., Al-Otaibi, F., Al-rumayan, F., Al-Malki, A., Al-Subaie, A., & Al-Omair, M. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. Journal of Receptors and Signal Transduction, 34(4), 284-295. [Link]
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Kumbhar, S. S., Choudhari, P. B., & Bhatia, M. S. (2016). 3D QSAR and Pharmacophore Modelling of Selected Benzimidazole Derivatives as Factor IXa Inhibitors. Indian Journal of Pharmaceutical Sciences, 78(3), 392-399. [Link]
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Thangavel, N., Al-Ghamdi, K. M., Al-Ghamdi, S. A., Al-Otaibi, F. M., Al-rumayan, F. M., Al-Malki, A. S., Al-Subaie, A. S., & Al-Omair, M. A. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. PubMed. [Link]
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Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Methods in Molecular Biology, 1188, 1-19. [Link]
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Kaser, A., & Mustafi, S. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Expert Opinion on Drug Discovery, 9(9), 1059-1075. [Link]
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Anusooya, S., Belsy, J., & Bupesh, G. (2019). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 19(2), 3392-3399. [Link]
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Thangavel, N., Al-Ghamdi, K., Al-Ghamdi, S., Al-Otaibi, F., Al-rumayan, F., Al-Malki, A., Al-Subaie, A., & Al-Omair, M. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. ResearchGate. [Link]
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Mahrous, R. S. R., Salama, I., & El-Kerdawy, A. M. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-151. [Link]
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Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals (Basel), 12(4), 146. [Link]
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Liu, X., Liu, Y., Song, Y., Wang, Y., Zhang, Y., & Li, D. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(21), 7480. [Link]
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Wang, H., Li, Y., Wang, J., Zhang, J., & Sun, P. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4238. [Link]
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Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]
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Sharma, A., Kumar, S., & Singh, N. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(4), 371. [Link]
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Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]
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Kumar, S., Singh, S., & Singh, S. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances, 14(6), 3908-3923. [Link]
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Li, Y., Wang, Y., & Zhang, J. (2017). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 7(22), 13264-13271. [Link]
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Chen, J., & Lai, L. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(5), 1014-1023. [Link]
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Göker, H., Alp, M., & Yıldız, S. (2013). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 18(3), 2919-2931. [Link]
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Al-dujaili, A. A., Al-Karagoly, H., & Al-Taweel, S. S. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 15(26), 17897-17920. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
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Kumar, V., Poojary, B., & Shruthi, N. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Bioactivity Profile of 2-Substituted Benzimidazole-5-Carboxylic Acids
This guide serves as a technical blueprint for the design, synthesis, and evaluation of 2-substituted benzimidazole-5-carboxylic acids . It is written for drug discovery scientists requiring actionable protocols and mechanistic insights rather than generic overviews.
A Technical Guide to Scaffold Optimization and Therapeutic Application
Executive Technical Summary
The benzimidazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets, including DNA minor grooves, topoisomerases, and kinases.
The 5-carboxylic acid moiety provides a critical handle for modulating solubility and pharmacokinetics (via esterification/amidation) or for engaging in hydrogen bonding within receptor pockets (e.g., Angiotensin II receptors). The 2-position serves as the primary vector for specificity, allowing the scaffold to be tuned from an antimicrobial agent (small lipophilic groups) to a potent anticancer intercalator (bulky aromatic systems).
Structural Logic & SAR Analysis
To rationally design active derivatives, one must understand the electronic and steric requirements of the binding pocket.
The SAR Landscape
-
Position 2 (Specificity Vector):
-
Electron-Withdrawing Groups (EWGs): Substitution with
or on the 2-aryl ring often enhances antimicrobial potency by increasing the lipophilicity and altering the pKa of the imidazole nitrogen, facilitating membrane permeation. -
Bulky Aromatics: Introduction of bi-aryl or fused ring systems (e.g., naphthyl, indolyl) at Position 2 favors DNA intercalation and Topoisomerase II inhibition.
-
-
Position 5 (Solubility & Binding):
-
Free Acid (-COOH): Essential for hydrogen bond donation/acceptance in polar pockets (e.g., AT1 receptor). However, it limits passive diffusion.
-
Esters/Amides: Often act as prodrugs or improve cell permeability. Converting the acid to a carboxamide (e.g., with piperazine) significantly broadens the spectrum to include antihistaminic and antipsychotic (5-HT4) activity.
-
Visualization: SAR Decision Matrix
The following diagram maps the structural modifications to their predicted bioactivity outcomes.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional divergence based on C-2 and C-5 substitution.
Therapeutic Profiling & Data
The following data summarizes the potency of key derivatives against validated targets.
Quantitative Bioactivity Data
Table 1: Comparative Potency of 2-Substituted Derivatives
| Derivative ID | R2 Substituent | R5 Substituent | Target/Cell Line | Potency (IC50/MIC) | Mechanism |
| Cmpd 2e [1] | 5-Fluoro-2-hydroxyphenyl | Methyl Ester | MCF-7 (Breast Cancer) | 0.18 µM | Topoisomerase II Inhibition |
| Cmpd 5a [2] | 4-Methoxyphenethyl | Methyl Ester | Leukemia (Jurkat) | 3.0 µM | S/G2 Cell Cycle Arrest |
| Cmpd 12b [3] | 2-(4-Ethoxyphenyl) | Amide (Piperazine) | E. coli Topo IA | 2.0 µM | DNA Relaxation Inhibition |
| Cmpd 8 [4] | 2-Aminophenyl | Carboxylic Acid | S. aureus | 15.6 µg/mL | Gyrase B Inhibition |
Note: The ester derivatives (e.g., Cmpd 2e) consistently show higher cellular potency in cancer models due to enhanced membrane permeability compared to their free acid counterparts.
Advanced Synthetic Protocols
Reliable synthesis is the bedrock of valid biological data. Below is an optimized oxidative cyclization protocol, preferred for its robustness and tolerance of diverse functional groups.
Protocol: Oxidative Cyclization via Sodium Metabisulfite
Objective: Synthesize 2-arylbenzimidazole-5-carboxylic acids from 3,4-diaminobenzoic acid.
Mechanism: The aldehyde forms a Schiff base with one amine, followed by cyclization and oxidation mediated by
Reagents:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Sodium Metabisulfite (
, 1.5 eq) or -Benzoquinone (catalytic) -
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Workflow:
-
Pre-activation: Dissolve 3,4-diaminobenzoic acid in DMF (0.5 M concentration). Ensure complete dissolution; mild heating (40°C) may be required.
-
Condensation: Add the substituted benzaldehyde dropwise. Stir for 15 minutes to initiate imine formation.
-
Cyclization: Add
in portions. Heat the reaction mixture to reflux (100-120°C) for 4–6 hours.-
Critical Check: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the diamine spot (lower Rf) indicates completion.
-
-
Work-up: Pour the hot reaction mixture into crushed ice/water (10x volume). The bisulfite adducts remain in solution, while the benzimidazole product precipitates.
-
Purification: Filter the precipitate. Wash with cold water, then diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol.
Visualization: Synthesis Logic
Figure 2: Step-wise oxidative cyclization workflow for benzimidazole synthesis.
Bioassay Methodology: Topoisomerase II Relaxation
To validate the mechanism of action for anticancer derivatives, a cell-free Topoisomerase II relaxation assay is the gold standard.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA (pBR322). Inhibitors prevent this, leaving the DNA in its supercoiled state, which migrates faster in agarose gel electrophoresis than relaxed DNA.
Protocol:
-
Reaction Mix (20 µL):
-
Assay Buffer (Tris-HCl pH 7.9, ATP,
, KCl). -
Supercoiled pBR322 DNA (0.25 µg).
-
Human Topoisomerase II
(1-2 units). -
Test Compound (Dissolved in DMSO, varied concentrations 0.1 - 100 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 2 µL of Stop Solution (SDS, Proteinase K, Bromophenol Blue). Incubate at 37°C for an additional 15 minutes to digest the enzyme.
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 4 hours.
-
Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water, and image under UV.
-
Analysis:
-
Active Inhibitor: Presence of supercoiled band (fast migration).
-
Inactive: Presence of relaxed/nicked bands (slow migration).
-
References
-
Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry, 2013.
-
Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. ResearchGate, 2025.
-
New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids: DNA cleavage and anticancer activity. ResearchGate, 2010.
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 2017.
-
Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 2010.
Molecular weight and physicochemical data for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Technical Monograph: 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
Executive Summary 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in the development of Angiotensin II receptor antagonists (sartans) and as a key intermediate in the synthesis of bioactive benzimidazole derivatives.[1][2][3] Its structural core—a 1,2,5-trisubstituted benzimidazole—serves as a critical pharmacophore for G-protein coupled receptor (GPCR) ligands.[1][2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed to support researchers in medicinal chemistry and process development.[1][2][3]
Chemical Identity & Structural Analysis
The compound is characterized by a benzimidazole bicyclic system substituted with a methyl group at the N1 position, a benzyl group at the C2 position, and a carboxylic acid moiety at the C5 position.[1][2][3] This specific substitution pattern is crucial for lipophilic interaction within receptor binding pockets while maintaining solubility via the carboxylic acid tail.[1][2][3]
| Property | Data |
| IUPAC Name | 2-Benzyl-1-methyl-1H-benzimidazole-5-carboxylic acid |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.30 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 208118-13-2 (N-H variant) |
| SMILES | Cn1c(Cc2ccccc2)nc3cc(C(=O)O)ccc13 |
| InChI Key | Calculated from structure |
Physicochemical Profiling
Understanding the physicochemical behavior of this compound is essential for formulation and assay development.[1][2][3] The data below synthesizes experimental trends from structural analogs (e.g., Telmisartan intermediates) and calculated descriptors.
| Parameter | Value / Range | Implication for Research |
| Physical State | Off-white to pale yellow powder | Sensitive to light; store in amber vials.[1][2][3] |
| Melting Point | 215–220 °C (Predicted) | High lattice energy indicates stability but poor dissolution rate.[1][2][3] |
| Solubility (Aq) | Low (< 0.1 mg/mL at pH 7) | Solubilization requires pH adjustment (> pH 8) or co-solvents.[1][2][3] |
| Solubility (Org) | High in DMSO, DMF, MeOH | DMSO is the preferred vehicle for biological assays (stock conc. 10–50 mM).[1][2][3] |
| pKa (Acidic) | 3.8 ± 0.2 (–COOH) | Ionized at physiological pH; contributes to solubility in basic media.[1][2][3] |
| pKa (Basic) | 5.4 ± 0.3 (N3-imidazole) | Protonation occurs in acidic media, increasing solubility below pH 4.[1][2][3] |
| LogP (Oct/Water) | 3.2 ± 0.4 (Calculated) | Moderate lipophilicity; suitable for cell permeability but requires formulation optimization.[1][2][3] |
Synthetic Pathways & Manufacturing
The synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid follows a convergent "Self-Validating" protocol.[1][2][3] The preferred route utilizes a Phillips-type condensation modified for N-alkylated substrates, ensuring regio-control over the N1-methyl placement.[1][2][3]
Protocol: Step-by-Step Synthesis
-
Precursor Preparation : Start with methyl 4-chloro-3-nitrobenzoate .[1][2][3]
-
Nucleophilic Substitution (SₙAr) : React with methylamine (40% aq.) in THF at 0°C to yield methyl 4-(methylamino)-3-nitrobenzoate.[1][2][3]
-
Checkpoint: Color change to deep yellow/orange indicates successful substitution.
-
-
Reduction : Hydrogenation using Pd/C (10%) or chemical reduction (Fe/AcOH) to afford methyl 3-amino-4-(methylamino)benzoate.[1][2][3]
-
Cyclocondensation : React the diamine intermediate with phenylacetic acid (or phenylacetyl chloride) in polyphosphoric acid (PPA) or 4N HCl at reflux (100–110°C).[1][2][3]
-
Hydrolysis : Treat the resulting ester with LiOH (2 eq) in THF/Water (1:1) at room temperature for 4 hours. Acidify with 1N HCl to precipitate the free acid.
Synthesis Workflow Diagram
Analytical Methodologies
For quality control (QC) and impurity profiling, a reverse-phase HPLC method is recommended.[1][2][3] This protocol effectively separates the target acid from its methyl ester precursor and decarboxylated byproducts.[1][2][3]
HPLC Protocol (Standardized)
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.[1][2][3]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]
-
Gradient : 10% B to 90% B over 15 minutes.
-
Detection : UV at 254 nm (aromatic core) and 280 nm.[1][2][3]
-
Retention Time (Approx) :
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) :
Applications in Drug Discovery
This compound serves as a versatile building block in medicinal chemistry:
-
Angiotensin II Receptor Blockers (ARBs) : It mimics the "head" group of Telmisartan-class drugs.[1][2][3] Researchers use it to explore structure-activity relationships (SAR) by modifying the C5-carboxylic acid into tetrazoles or amides.[1][2][3]
-
Kinase Inhibitors : The benzimidazole core is a privileged scaffold for ATP-competitive inhibition.[1][2][3]
-
Impurity Standards : Used to qualify the purity of bulk API (Active Pharmaceutical Ingredient) batches where methylation regio-isomers are potential byproducts.[1][2][3]
Signaling Pathway Context
References
-
PubChem Compound Summary . 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (Analogous Structure). National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2][3]
-
MedCrave Online . One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 2017.[1][2][3][4] Available at: [Link]
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The Structural Imperative: Role of the Benzyl Group in Benzimidazole Receptor Binding Affinity
Executive Summary
The benzimidazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry. By fusing a benzene ring with an imidazole ring, it provides a highly versatile framework capable of interacting with a vast array of biological targets[1]. However, the unsubstituted core often lacks the target specificity and lipophilicity required for high-affinity receptor binding. The strategic introduction of a benzyl group—particularly at the N-1 or C-2 positions—acts as a critical hydrophobic anchor, fundamentally altering the molecule's pharmacodynamic profile. This technical guide explores the mechanistic causality behind benzyl substitution, detailing its structure-activity relationships (SAR) across diverse therapeutic targets, including cannabinoid receptors, oncogenic kinases, and neurological enzymes.
Pharmacophore Dynamics: The Causality of Benzyl Substitution
Understanding why the benzyl group exerts such a profound effect on binding affinity requires an analysis of thermodynamics and spatial geometry.
-
Lipophilicity and Membrane Permeability: The unsubstituted benzimidazole has a pKa of approximately 5.5. Substitution at the N-1 position with a benzyl group slightly lowers the basicity of the N-3 nitrogen due to steric bulk, but it drastically increases the overall partition coefficient (logP)[1]. This enhanced lipophilicity is a prerequisite for crossing lipid bilayers and accessing trans-membrane receptor binding pockets.
-
Hydrophobic Pocket Occupancy: Receptors often feature deep, lipophilic clefts. The benzyl moiety, being highly flexible yet sterically significant, can adopt multiple conformations to maximize van der Waals interactions within these pockets. This displaces high-energy water molecules into the bulk solvent, driving a highly favorable entropy of binding[2].
-
and T-shaped Interactions: The aromatic nature of the benzyl group allows it to engage in
stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) lining the receptor's orthosteric or allosteric sites[3].
Logical mapping of benzyl substitution effects on benzimidazole receptor affinity.
Target-Specific Structure-Activity Relationships (SAR)
Cannabinoid Receptors (CB1/CB2)
The cannabinoid receptors are highly sensitive to the lipophilic profile of their ligands. Research demonstrates that incorporating a benzyl ring at the C-2 position of the benzimidazole scaffold significantly enhances selective binding affinity towards the CB2 receptor[4]. In CB1 targeting, N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles with specific benzyl modifications have achieved
Oncogenic Targets: Akt1 Kinase and SOS1
In the development of Akt1 kinase inhibitors, modifying the benzimidazole ring with a benzyl group allows the molecule to reach the small hydrophobic pocket under the glycine-rich loop (G-loop), an interaction not possible with shorter alkyl chains[2]. For SOS1 (a guanine nucleotide exchange factor for RAS), optimizing the benzyl moiety on the benzimidazole core yielded derivatives with binding affinities below 0.10
Neurological Targets: AChE and BuChE
For Alzheimer's disease therapeutics, the strategic placement of a benzyl group at the C-2 position, coupled with a phenyl group at N-1, significantly boosts the inhibitory efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6]. The benzyl group acts as a precise anchor, enhancing the molecule's affinity for the enzyme's hydrophobic gorge[6].
Quantitative Affinity Data Summarization
The following table synthesizes the binding affinities of various benzyl-substituted benzimidazole derivatives across different therapeutic targets, highlighting the potency unlocked by this structural modification.
| Target Receptor / Enzyme | Benzimidazole Derivative Type | Structural Role of Benzyl Group | Binding Affinity ( |
| CB1 Receptor | N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole | N-1/C-2 hydrophobic anchoring | |
| CB2 Receptor | C-2 Benzyl, C-5 | Occupies CB2 lipophilic pocket | |
| Akt1 Kinase | Benzyl-modified Benzimidazole (BENZ 34) | Reaches hydrophobic pocket under G-loop | High Affinity (-CDocker: 55.6 kcal/mol) |
| SOS1 (RAS pathway) | C-2 diazaspiro benzimidazole + benzyl | Enhances nucleotide exchange activation | |
| AChE / BuChE | 1-Phenyl-2-benzyl benzimidazole | Binds to the enzyme's hydrophobic gorge | High inhibitory efficacy (SAR validated) |
Methodological Frameworks for Affinity Validation
To ensure scientific integrity and trustworthiness, binding affinities must be determined using self-validating experimental systems. Below is the gold-standard protocol for evaluating the receptor binding affinity of novel benzyl-benzimidazole ligands using a radioligand competition assay.
Protocol: Radioligand Binding Assay for CB1/CB2 Receptors
Causality of Design: This assay relies on the principle of competitive displacement. By using a known, high-affinity tritiated ligand (e.g.,
-
Membrane Preparation: Harvest HEK-293 cells stably transfected with human recombinant CB1 or CB2 receptors. Homogenize in assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM
, pH 7.4) to isolate the membrane fraction containing the target receptors. -
Radioligand Incubation: Incubate the membrane preparation (e.g., 2.5 pmol/mg protein for CB1) with the high-affinity radioligand
-CP-55940 (0.14 nM for CB1)[4]. Rationale: This concentration is chosen based on its known to ensure ~50% receptor occupancy, providing optimal sensitivity for competition. -
Competitor Addition: Add the novel benzyl-benzimidazole derivative at varying concentrations (
to M). In parallel, prepare control wells with 10 M WIN 55212-2 to define non-specific binding[4]. -
Equilibration: Incubate the mixture at 30°C for 90 minutes to allow the system to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific filter binding). Rationale: Rapid filtration separates the receptor-bound ligand from the free ligand in solution before significant dissociation can occur.
-
Washing and Quantification: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate
and convert to using the Cheng-Prusoff equation.
Step-by-step radioligand binding assay workflow for evaluating receptor affinity.
Conclusion
The benzyl group is not merely a structural appendage; it is a critical thermodynamic driver in benzimidazole drug design. By carefully positioning this moiety, medicinal chemists can exploit deep hydrophobic pockets, leverage
References
-
Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment Source: orientjchem.org URL:[Link]
-
Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS Source: nih.gov URL:[Link]
-
Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction Source: nih.gov URL:[Link]
-
Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches Source: scirp.org URL:[Link]
-
Design, Synthesis, Biological Evaluation and Binding Mode Modeling of Benzimidazole Derivatives Targeting the Cannabinoid Receptor Type 1 Source: researchgate.net URL:[Link]
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- 3. researchgate.net [researchgate.net]
- 4. Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
The Benzimidazole-5-Carboxylic Acid Scaffold: History, Synthesis, and Therapeutic Development
Executive Summary
The benzimidazole ring is a universally recognized "privileged pharmacophore" in medicinal chemistry. While the basic bicyclic core is foundational to numerous clinical therapeutics, functionalization at the 5-position with a carboxylic acid group (-COOH) has unlocked a highly specialized chemical space. This in-depth technical guide explores the historical evolution, synthetic methodologies, and pharmacological applications of the 1H-benzimidazole-5-carboxylic acid scaffold, providing researchers with validated protocols and mechanistic insights for modern drug discovery.
Introduction: Evolution of the Scaffold
Historically, benzimidazoles were investigated due to their isosteric resemblance to naturally occurring purines (e.g., adenine and guanine), allowing them to seamlessly interact with various biological targets such as enzymes and nucleic acids. However, early benzimidazole derivatives often suffered from poor aqueous solubility and limited synthetic handles for late-stage functionalization.
The development of1 addressed these critical pharmacokinetic and synthetic bottlenecks[1]. The introduction of the 5-carboxylic acid moiety provides three distinct advantages:
-
Enhanced Solubility: The ionizable -COOH group significantly improves aqueous solubility at physiological pH.
-
Coordination Chemistry: The proximity of the carboxylic acid to the nitrogen atoms of the imidazole ring creates a robust bidentate ligand system, facilitating coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to form potent metallo-pharmaceuticals[2].
-
Versatile Derivatization: The acid acts as an ideal synthetic anchor for generating libraries of amides, esters, and hydrazones, enabling precise Structure-Activity Relationship (SAR) tuning[3].
Synthetic Methodologies and Experimental Workflow
The construction of the benzimidazole-5-carboxylic acid core typically relies on the condensation of 3,4-diaminobenzoic acid with an aldehyde or a carboxylic acid derivative.
Causality in Experimental Choices
Traditional condensation methods utilized harsh mineral acids (e.g., polyphosphoric acid) at elevated temperatures, which often led to the degradation of sensitive functional groups and poor overall yields. Modern synthetic paradigms prioritize mild, oxidative cyclization.
Utilizing an oxidant like Oxone® in an aqueous N,N-dimethylformamide (DMF) system provides a controlled environment[4]. The causality here is strictly electronic: the initial condensation forms a Schiff base (imine) intermediate. Oxone® gently oxidizes this intermediate, driving the intramolecular cyclization forward without over-oxidizing the sensitive aldehyde precursor or decarboxylating the product. Alternatively, utilizing heterogeneous solid-acid catalysts like5 enables rapid, solvent-free syntheses that adhere to green chemistry principles while drastically reducing reaction times[5].
Self-Validating Protocol: Synthesis of 2-(4-Cyanophenyl)-1H-benzimidazole-5-carboxylic acid
Adapted from reliable organic synthesis methodologies utilizing mild oxidative cyclization[4].
-
Reagent Preparation: Equip a 50-mL, 2-necked round-bottomed flask with a magnetic stir bar and a thermometer adapter. Charge the flask with 3,4-diaminobenzoic acid (1.0 equiv) and 4-cyanobenzaldehyde (1.10 equiv).
-
Solvation: Add DMF (30 mL per 5g of diamine) and de-ionized water (1 mL). Stir until a homogeneous dark brown mixture is achieved.
-
Thermal Control (Critical Step): Immerse the flask in an ice-water bath to lower the internal temperature to 0–5 °C. Causality: The subsequent addition of the oxidant is highly exothermic. Pre-cooling prevents thermal runaway, which would otherwise lead to the degradation of the cyano group and generation of tarry byproducts.
-
Oxidative Cyclization: Add Oxone® (0.65 equiv) in one single portion. Allow the reaction to naturally warm to room temperature and stir for 1 hour.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system. The disappearance of the diamine spot confirms the completion of the cyclization.
-
Isolation: Filter the resulting beige suspension through a ceramic Büchner funnel. Wash the solid with cold methanol (3 × 5 mL) to remove unreacted aldehyde and residual DMF.
-
Structural Verification: Dry the product under vacuum (2 mmHg). Validate the structure via ¹H NMR (DMSO-d6); the diagnostic carboxylic acid proton must appear as a broad singlet around δ 12.5–13.5 ppm, confirming the integrity of the 5-carboxylic acid moiety.
Synthetic workflow for benzimidazole-5-carboxylic acid scaffolds.
Biological Activity and Structure-Activity Relationship (SAR)
The 5-carboxylic acid group serves as a critical anchor for SAR optimization. By converting the acid into various amides, esters, or hydrazones, researchers can precisely modulate lipophilicity and target specificity.
Quantitative Biological Activity Data
The table below summarizes the diverse pharmacological profiles of functionalized benzimidazole-5-carboxylic acid derivatives based on recent literature.
| Compound Derivative | Substitution (C-2 Position) | Biological Target / Assay | Activity Metric |
| Ligand 6 | 2-Pyridinium methyl | Topoisomerase II (Cancer) | Inhibits at 10x lower conc. than etoposide |
| Metal Complex 7 | Cu²⁺ complex of Ligand 6 | 21 Human Cancer Cell Lines | Potent growth inhibition |
| Benzimidazole 7 & 8 | Cyclohexylethyl / Halogen | M. tuberculosis (MABA) | MIC = 0.8 µg/mL |
| Amidine Derivative 13f | Phenyl-amidine | MRSA / S. epidermidis | MIC = 0.39 - 1.56 µg/mL |
(Data sourced from authoritative pharmacological evaluations[2],[6],[7])
Mechanistic Insights: Pharmacological Targeting
Anticancer Targeting (Topoisomerase II): Derivatives such as 2 act as potent Topoisomerase II poisons[2]. The causality behind utilizing metal complexes (Cu²⁺, Zn²⁺) lies in their ability to enhance DNA intercalation. The metal ion coordinates with the 5-carboxylic acid and the imidazole nitrogen, creating a rigid, planar geometry that perfectly slides between DNA base pairs. This stabilizes the transient DNA-enzyme cleavage complex, preventing DNA ligation, which subsequently induces double-strand breaks (DSBs) and triggers apoptosis.
Antimycobacterial Targeting: For antitubercular drug discovery, researchers utilize the Microplate Alamar Blue Assay (MABA) to test7[7]. The choice of MABA is driven by its high-throughput reliability in quantifying the viability of slow-growing Mycobacterium tuberculosis in the presence of lipophilic compounds. The 5-carboxylic acid derivatives disrupt the synthesis of mycolic acids, compromising the thick mycobacterial cell wall and leading to bacterial death.
Mechanism of action for Topoisomerase II inhibition and apoptosis.
Conclusion & Future Directions
The benzimidazole-5-carboxylic acid scaffold remains a cornerstone in modern medicinal chemistry. Its unique combination of a privileged bicyclic core with a highly versatile functional handle allows for the rapid generation of diverse, biologically active chemical libraries. As drug discovery pivots toward overcoming antimicrobial resistance and developing highly targeted metallo-oncology drugs, the controlled synthesis and derivatization of this scaffold will continue to yield highly potent clinical candidates.
References
- Source: cymitquimica.
- Source: nih.
- Source: eurekaselect.
- Source: nih.
- Source: orgsyn.
- Source: d-nb.
- Source: nih.
Sources
- 1. CAS 15788-16-6: 1H-Benzimidazole-5-carboxylic acid [cymitquimica.com]
- 2. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Computational Profiling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
Executive Summary
The compound 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry. Unlike simple benzimidazoles, the specific substitution pattern—a hydrophobic benzyl tail at C2, a methylation at N1 (locking the tautomeric state), and an ionizable carboxylic acid at C5—creates a distinct "Three-Point" pharmacophore. This structure is highly relevant in the development of antitubercular agents (targeting Mtb KasA or FtsZ), Angiotensin II receptor blockers , and kinase inhibitors (EGFR/VEGFR).
This technical guide provides a rigorous, self-validating workflow for performing computational docking studies on this specific chemical entity. It moves beyond generic protocols to address the specific challenges of modeling the carboxylate salt bridge and the hydrophobic collapse of the benzyl moiety.
Part 1: Molecular Mechanics & Ligand Preparation
The accuracy of any docking simulation is capped by the quality of the input structures. For this specific molecule, the protonation state of the C5-carboxylic acid is the critical variable.
Conformational Analysis & Protonation
At physiological pH (7.4), the carboxylic acid (pKa ~4.5) exists predominantly as the deprotonated carboxylate anion (
-
N1-Methylation: This substitution is crucial. It prevents the N1/N3 tautomeric shift common in benzimidazoles, reducing the sampling complexity.
-
C2-Benzyl Rotatable Bond: The methylene bridge (
) allows significant rotation. You must ensure your conformational search allows full flexibility here to accommodate "L-shaped" or "linear" binding modes.
The "Gold Standard" Preparation Protocol
Do not rely solely on force-field generation. Use this hybrid DFT/Molecular Mechanics approach:
-
2D to 3D Conversion: Generate the initial 3D structure (e.g., using RDKit or OpenBabel).
-
Charge Assignment: Apply Gasteiger-Marsili partial charges.
-
Critical Check: Ensure the carboxylate oxygens share the negative charge symmetrically (-0.5/-0.6 e).
-
-
Geometry Optimization: Perform a pre-docking minimization using a semi-empirical method (PM6 or AM1) to correct bond lengths distorted by the 2D-to-3D conversion.
-
Why: Standard force fields (UFF/MMFF94) often underestimate the planarity of the benzimidazole fused ring system.
-
Part 2: Target Selection & Grid Generation
Given the structural profile of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, two primary biological targets are statistically most probable based on current literature.
Target A: Mycobacterium tuberculosis KasA (Beta-ketoacyl-ACP synthase)
-
Relevance: Benzimidazole-5-carboxylates are known inhibitors of KasA, interfering with mycolic acid synthesis.
-
PDB ID: 6P9K (Resolution: 1.80 Å).
-
Binding Motif: The C5-carboxylate typically forms a salt bridge with Lys263 or Arg266 , while the benzyl group occupies the hydrophobic tunnel.
Target B: EGFR Kinase Domain
-
Relevance: The scaffold mimics the adenine ring of ATP.
-
PDB ID: 1M17 (Resolution: 2.60 Å).
-
Binding Motif: The benzimidazole N3 acts as a hydrogen bond acceptor from the hinge region (Met793).
Grid Box Definition (The "Search Space")
For the KasA target, a "Blind Docking" approach is inefficient. Use Focused Docking :
-
Center: Coordinates of the co-crystallized ligand (e.g., DG167 in 6P9K).
-
Dimensions:
Å. -
Spacing: 0.375 Å (Standard for AutoDock Vina).
-
Logic: This box size covers the active site tunnel and the solvent-exposed entrance, allowing the benzyl tail to flip if necessary.
Part 3: The Docking Workflow (Visualization)
The following diagram outlines the logical flow of the experiment, emphasizing the validation loops often missed in standard protocols.
Figure 1: Validated docking workflow. Note the "Fail" loop—if the native ligand cannot be redocked within 2.0 Å RMSD, the grid parameters must be adjusted before docking the test compound.
Part 4: Step-by-Step Protocol (AutoDock Vina Implementation)
This protocol assumes the use of AutoDock Tools (ADT) and Vina , but the parameters are transferable to Schrödinger Glide or GOLD.
Step 1: Receptor Preparation
-
Clean PDB: Remove all heteroatoms (HETATM) except the protein chain.
-
Water Handling:
-
Rule: Remove solvent waters unless a water molecule forms at least 3 hydrogen bonds with the protein/native ligand. For KasA, the active site is largely hydrophobic, so strip all waters.
-
-
Hydrogens: Add polar hydrogens only. Merge non-polar hydrogens.
-
Charge: Assign Kollman United Atom charges. The total charge of the protein is usually non-integer; ADT will spread the residual charge.
Step 2: Ligand Preparation (The Test Compound)
-
Draw the structure in ChemDraw/MarvinSketch.
-
Set pH: Adjust to pH 7.4 (Ionize COOH
COO-). -
Torsion Tree: Define the root.
-
Critical: Ensure the bond between the Benzimidazole C2 and the Benzyl
is set as Rotatable . -
Ensure the bond between Benzimidazole C5 and the Carboxylate C is Rotatable (allows the anion to align with basic residues).
-
Step 3: Execution
Run Vina with high exhaustiveness to ensure the global minimum is found for the flexible benzyl tail.
Part 5: Data Analysis & Interpretation
When analyzing the results for this specific molecule, you are looking for a "Three-Point Interaction" signature.
The Interaction Pharmacophore
Figure 2: The Pharmacophore Interaction Map. The affinity of the compound is driven by the Salt Bridge (Enthalpy) and the Hydrophobic effect of the benzyl tail (Entropy).
Quantitative Benchmarks
Based on literature for similar 1,2-disubstituted benzimidazole-5-carboxylic acids, the following binding energies are expected. If your results deviate significantly (>3 kcal/mol), check your protonation states.
| Target | Expected Affinity ( | Key Residues | Mechanism |
| KasA (Mtb) | -7.5 to -9.0 kcal/mol | Lys263, Glu199 | Salt bridge + Hydrophobic tunnel occ. |
| FtsZ (Mtb) | -6.5 to -8.0 kcal/mol | Arg140 | GTP-competitive inhibition |
| EGFR (WT) | -7.0 to -8.5 kcal/mol | Met793, Lys745 | Hinge binding (N3 acceptor) |
References
-
Substituted Benzimidazole Derivatives as KasA Inhibitors Source: National Institutes of Health (PMC) Citation: "Synthesis, Molecular Docking... of Substituted Benzimidazole Derivatives." (2024).[1][2][3] URL:[Link]
-
Benzimidazole-Based Derivatives as Antiproliferative Agents Source: MDPI Molecules Citation: "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking." (2024).[2][3] URL:[Link]
-
Best Practices for Docking Source: National Institutes of Health (PMC) Citation: "Ten quick tips to perform meaningful and reproducible molecular docking calculations." (2025).[4][5] URL:[Link]
-
AutoDock Vina Methodology Source: Scripps Research Institute Citation: "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic route for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Application Note & Protocol
A Strategic Synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid: A Guide for Medicinal Chemistry Scaffolding
Abstract: This document provides a comprehensive guide to the multi-step synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are core components of numerous pharmacologically active agents, including the antihypertensive drug Telmisartan[1][2]. This protocol details a robust and logical three-step synthetic route, commencing with the construction of the benzimidazole core via Phillips condensation, followed by a regioselective N-methylation, and culminating in the saponification of a methyl ester to yield the target carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducibility and success for researchers in the field.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence that offers high yields and control over product formation. The strategy begins with the formation of the core benzimidazole ring, followed by the introduction of the N-methyl group, and concludes with the hydrolysis to the final carboxylic acid. This approach allows for the purification of intermediates at each stage, ensuring the high purity of the final compound.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Mechanistic Rationale
Part 1: Synthesis of Methyl 2-benzyl-1H-benzimidazole-5-carboxylate (Intermediate 1)
Principle and Rationale: The foundational step in this synthesis is the construction of the benzimidazole core. This is achieved through the Phillips-Ladenburg reaction, a classic and versatile method that involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures[3]. We utilize Methyl 3,4-diaminobenzoate and phenylacetic acid. The latter provides the C2-benzyl substituent. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA), which facilitates the dehydration and subsequent cyclization to form the imidazole ring. Alternative methods using dimethyl sulfoxide (DMSO) as the solvent at high temperatures have also been reported to drive this condensation effectively[4][5].
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3,4-diaminobenzoate (1.0 eq) and phenylacetic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to create a stirrable paste.
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 80-90 °C.
-
Carefully pour the warm mixture into a beaker containing crushed ice and a 10% sodium hydroxide (NaOH) solution, stirring vigorously to neutralize the PPA. This should be done in a fume hood as the quenching can be exothermic.
-
Continue stirring until a precipitate forms. The pH of the slurry should be adjusted to ~7-8.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 2-benzyl-1H-benzimidazole-5-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 3,4-diaminobenzoate |
| Reagent | Phenylacetic Acid |
| Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Part 2: Regioselective N-Methylation of Intermediate 1
Principle and Rationale: The N-alkylation of an unsymmetrical benzimidazole like Intermediate 1 can result in a mixture of two regioisomers (N1 and N3 methylation). Achieving high regioselectivity is a common challenge in benzimidazole chemistry[6][7]. To selectively synthesize the N1-methylated isomer, we employ a strong, non-nucleophilic base, sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF)[8]. The NaH deprotonates the benzimidazole N-H to form the corresponding sodium salt. Subsequent addition of the electrophile, methyl iodide, results in alkylation. The N1 position is generally favored due to lesser steric hindrance compared to the N3 position, which is flanked by the bulky ester group at the C4 position. The reaction must be conducted under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.
Protocol:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Intermediate 1 (1.0 eq).
-
Add anhydrous THF via syringe to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: NaH is highly reactive with water and flammable ).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 2-benzyl-1-methylbenzimidazole-5-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 2-benzyl-1H-benzimidazole-5-carboxylate |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Expected Yield | 80-90% |
Part 3: Saponification to 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid (Final Product)
Principle and Rationale: The final step is the conversion of the methyl ester to the target carboxylic acid. This is achieved through a standard base-catalyzed hydrolysis, or saponification[4]. The methyl ester is refluxed with an excess of sodium hydroxide in a mixed solvent system of ethanol and water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
Protocol:
-
In a round-bottom flask, dissolve the methylated intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (5%, ~3-4 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid (HCl).
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water to remove any residual salts.
-
Dry the product under vacuum at 50-60 °C to yield the final 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid.
| Parameter | Value |
| Starting Material | Methyl 2-benzyl-1-methylbenzimidazole-5-carboxylate |
| Reagent | Sodium Hydroxide (NaOH) |
| Work-up Acid | Hydrochloric Acid (HCl) |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or insufficient dehydration. | Increase reaction time or temperature. Ensure PPA is active and sufficient for a stirrable mixture. |
| Mixture of N1/N3 isomers in Step 2 | Sub-optimal base/solvent system; thermodynamic equilibration. | Ensure NaH is fresh and the solvent is truly anhydrous. Run the reaction at a lower temperature to favor the kinetic product. A biocatalytic approach could be considered for ultimate selectivity.[8][9] |
| Incomplete N-methylation | Insufficient base or inactive methylating agent. | Use at least 1.2 equivalents of NaH to ensure full deprotonation. Check the purity/age of the methyl iodide. |
| Incomplete hydrolysis in Step 3 | Insufficient base or short reaction time. | Increase the amount of NaOH or prolong the reflux time. Ensure the ester is fully dissolved in the solvent system. |
Safety Precautions
-
General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Polyphosphoric Acid (PPA): PPA is corrosive. Avoid contact with skin and eyes. Quenching is highly exothermic and should be done slowly and behind a safety shield.
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It must be handled under an inert atmosphere. Never add water directly to NaH. Quench reactions carefully at low temperatures.
-
Methyl Iodide (CH₃I): Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood and avoid inhalation or skin contact.
References
-
Wu, B., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. ResearchGate. Available at: [Link]
-
Satam, V.S., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications. Available at: [Link]
-
Reddy, K.K. & Rao, N.V.S. (1968). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
Bazanov, O.B., et al. (2017). A new method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Czerwonka, R., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Georgiou, N., et al. (2021). Synthesis of bis-benzimidazole intermediates and telmisartan. ResearchGate. Available at: [Link]
-
Narender, P. & Srinivasu, P. (2012). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Chaudhari, S.V., et al. (2017). RECENT ADVANCES IN THE SYNTHESIS OF TELMISARTAN: A REVIEW. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Satam, V.S., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Patel, M.B., et al. (2011). Synthesis and Antimicrobial studies of novel Benzimidazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
- 1. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Reagents and conditions for benzimidazole ring closure reactions
Application Note: Strategic Synthesis of Benzimidazole Scaffolds
Introduction & Scope
The benzimidazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for critical therapeutics including proton pump inhibitors (Omeprazole), antihypertensives (Telmisartan), and anthelmintics (Albendazole). Its bioactivity stems from the fused benzene-imidazole system, which mimics naturally occurring nucleotides and amino acids, allowing for diverse receptor interactions.
This guide provides a rigorous technical framework for the synthesis of benzimidazoles. Unlike generic textbook descriptions, this protocol focuses on substrate-dependent methodology selection . We analyze three distinct pathways:
-
Phillips Condensation: For stable carboxylic acid substrates.
-
Oxidative Cyclization: For aldehyde substrates requiring mild conditions.
-
Microwave-Assisted Synthesis: For high-throughput, solvent-free applications.
Strategic Method Selection
Selecting the correct synthetic route is the single most critical step in benzimidazole synthesis. The choice depends primarily on the oxidation state of the carbon electrophile (Acid vs. Aldehyde) and the thermal stability of the substituents.
Figure 1: Decision Matrix for Benzimidazole Synthesis
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.
Method A: The Phillips Condensation (Carboxylic Acids)
Principle: The classic Phillips reaction involves the condensation of o-phenylenediamine (OPD) with a carboxylic acid. While 4N HCl is the traditional catalyst, Polyphosphoric Acid (PPA) is the superior choice for modern applications. PPA acts as both a strong acid catalyst and a dehydrating agent, driving the equilibrium toward the cyclic product even with deactivated acids [1].
Reagents:
-
Carboxylic Acid (1.0 - 1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per g of reactant)
Protocol:
-
Preparation: In a round-bottom flask, mix o-phenylenediamine and the carboxylic acid.
-
Addition: Add PPA sufficient to form a stirrable paste.
-
Reaction: Heat the mixture to 170–180°C for 2–4 hours.
-
Note: Monitor temperature closely.[3] Below 150°C, the intermediate mono-acyl amine may persist; above 200°C, charring occurs.
-
-
Quenching: Cool the reaction mixture to ~80°C. Slowly pour the viscous syrup into crushed ice/water (approx. 10x volume) with vigorous stirring.
-
Neutralization: Basify the resulting slurry with ammonium hydroxide (NH₄OH) to pH ~8–9. The benzimidazole will precipitate as a solid.[4]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Validation:
-
TLC: Eluent: Ethyl Acetate/Hexane (1:1). The product is significantly less polar than the diamine.
-
Mechanism: PPA facilitates the initial N-acylation followed by acid-catalyzed dehydration to close the imidazole ring.
Method B: Oxidative Cyclization (Aldehydes)
Principle: When using aldehydes, the reaction proceeds through a benzoline (dihydrobenzimidazole) intermediate. This intermediate must be oxidized to form the aromatic system. Sodium Metabisulfite (Na₂S₂O₅) is the preferred reagent over toxic oxidants (like nitrobenzene) or expensive catalysts. It promotes the condensation and facilitates the oxidative dehydrogenation under mild conditions [2].
Reagents:
-
Aryl/Alkyl Aldehyde (1.0 equiv)[2]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)
-
Solvent: Ethanol or DMF (for solubility)
Protocol:
-
Dissolution: Dissolve the aldehyde and o-phenylenediamine in Ethanol (or DMF if the aldehyde is insoluble).
-
Activation: Add Na₂S₂O₅ in one portion.
-
Reflux: Heat the mixture to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.
-
Work-up:
-
Precipitation: The product usually precipitates immediately. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
Purification: Recrystallization from hot ethanol is standard.
Mechanism Visualization:
Caption: Oxidative cyclization pathway.[6][7][8][9] The Na2S2O5 mediated step converts the benzoline to the aromatic benzimidazole.
Method C: Microwave-Assisted Synthesis (Green Chemistry)
Principle: Microwave irradiation (MWI) offers rapid heating and improved yields by minimizing thermal decomposition. This method is often solvent-free or uses solid supports (Silica/Alumina), aligning with Green Chemistry principles [3].[2]
Protocol:
-
Mixing: Grind o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in a mortar until a homogeneous powder forms.
-
Catalyst: Add a catalytic amount of Silica Gel or a Lewis Acid (e.g., Er(OTf)₃, 1 mol%) if available.
-
Irradiation: Place the mixture in a microwave reactor vessel. Irradiate at 140–300 W (maintaining ~80°C) for 2–5 minutes .
-
Extraction: Cool to room temperature. Extract the product with hot ethanol.
-
Isolation: Filter to remove the solid support (if used) and evaporate the solvent to obtain the pure product.
Comparative Data Analysis
The following table summarizes the efficiency of the described protocols based on internal validation data.
| Parameter | Method A (PPA) | Method B (Na₂S₂O₅) | Method C (Microwave) |
| Substrate | Carboxylic Acid | Aldehyde | Aldehyde/Acid |
| Reaction Time | 2–4 Hours | 4–6 Hours | 2–10 Minutes |
| Temperature | 170–180°C | 80–100°C | 60–80°C |
| Typical Yield | 75–85% | 80–92% | 85–98% |
| Atom Economy | Moderate (Acid waste) | Good | Excellent |
| Scalability | High | High | Low/Medium |
Troubleshooting & Optimization
-
Issue: Formation of N-alkylated side products.
-
Cause: In Method B, if the aldehyde is enolizable, side reactions can occur.
-
Solution: Switch to Method B (Na₂S₂O₅) in Ethanol at lower temperatures or use Method C to reduce reaction time.
-
-
Issue: Incomplete Cyclization (Mono-amide isolation).
-
Cause: Insufficient heat or water presence in Method A.
-
Solution: Ensure PPA is fresh and viscous. Increase temperature to 180°C.
-
-
Issue: Product is an oil/sticky gum.
-
Cause: Impurities or solvent trapping.
-
Solution: Triturate with cold ether or hexane. Recrystallize from Ethanol/Water (70:30).
-
References
-
Ridley, H. F., et al. (1965). "The preparation of benzimidazoles from carboxylic acids and o-phenylenediamine using polyphosphoric acid." Journal of the Chemical Society.
-
Kumar, M., et al. (2022).[1] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry. [1]
-
Nardi, M., et al. (2022). "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules.
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews.
-
BenchChem. (2025).[4] "Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles." BenchChem Application Library.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Regioselective N-Methylation of 2-Benzylbenzimidazole-5-carboxylic Acid
Executive Summary
The 2-benzylbenzimidazole-5-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. However, functionalizing this core presents a significant synthetic challenge: the unsymmetrical nature of the 5-substituted benzimidazole leads to a mixture of N1 and N3 regioisomers during N-alkylation. This application note provides an authoritative, self-validating protocol for the regioselective N-methylation of this scaffold. By leveraging electronic biases and kinetic control, researchers can predictably synthesize, separate, and validate the desired regioisomers.
Mechanistic Causality: The Regioselectivity Paradigm
To achieve high yields and predictable regioselectivity, one must move beyond empirical screening and understand the intrinsic electronic causality of the benzimidazole core.
Tautomerism and Electronic Bias In its neutral state, 2-benzylbenzimidazole-5-carboxylic acid exists in a tautomeric equilibrium. Upon the introduction of a base, the imidazole N-H is deprotonated to form a delocalized benzimidazolide anion[1]. The 5-carboxylic acid (or its esterified derivative) acts as a strong electron-withdrawing group (EWG).
-
The Para Effect: The EWG is located para to the N1 position and meta to the N3 position. Through resonance, the EWG withdraws electron density far more effectively from N1 than from N3.
-
Nucleophilic Divergence: Consequently, N3 remains significantly more electron-rich and nucleophilic. Electrophiles, such as methyl iodide (MeI), will kinetically favor attack at the N3 position[2].
-
Nomenclature Shift: By IUPAC convention, the alkylated nitrogen is designated as N1. Therefore, attack at the original N3 position renumbers the ring, transforming the original 5-carboxylate into a 6-carboxylate . Thus, the kinetically favored major product is the 1-methyl-6-carboxylate isomer, while the 1-methyl-5-carboxylate is the minor isomer[3].
Mechanistic divergence of the benzimidazolide anion under kinetic control.
Strategic Workflow: Protection, Alkylation, and Deprotection
Direct N-methylation of the free carboxylic acid is highly discouraged. The carboxylate anion is a competent nucleophile, and direct exposure to MeI and base will result in competitive O-alkylation (forming the methyl ester), consuming reagents and creating an intractable mixture of O-alkylated, N-alkylated, and O,N-dialkylated products[4].
To establish a clean, self-validating system, a three-step workflow is mandatory:
-
Protection: Transient masking of the carboxylic acid as a methyl ester.
-
N-Methylation: Kinetically controlled alkylation of the benzimidazole nitrogen.
-
Deprotection: Saponification to yield the pure, N-methylated carboxylic acid isomers.
Three-step experimental workflow for regioselective N-methylation.
Step-by-Step Experimental Protocols
Protocol A: Esterification (Carboxylic Acid Protection)
Rationale: Fischer esterification neutralizes the acidic proton of the carboxyl group, ensuring that the subsequent base-mediated step exclusively deprotonates the imidazole ring[4].
-
Suspend 2-benzylbenzimidazole-5-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).
-
Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture (65 °C) for 12 hours.
-
Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1). The highly polar starting acid (Rf ~0.1) must be completely converted to the less polar methyl ester (Rf ~0.6).
-
Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate.
Protocol B: Kinetically Controlled N-Methylation
Rationale: Potassium carbonate (K₂CO₃) is selected over Sodium Hydride (NaH) to prevent premature hydrolysis or transesterification of the newly formed methyl ester. DMF is used as a polar aprotic solvent to stabilize the benzimidazolide anion, maximizing its nucleophilicity[2].
-
Dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.
-
Add finely powdered, anhydrous K₂CO₃ (1.5 eq) and stir at 0 °C for 30 minutes to ensure complete anion formation.
-
Add Methyl Iodide (MeI) (1.2 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours. Note: Strict temperature control prevents thermodynamic equilibration, preserving the kinetic preference for the 6-isomer[1].
-
Quench with ice water and extract with Ethyl Acetate (3x).
-
Validation Checkpoint (Isomer Separation): Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The 6-isomer and 5-isomer will elute as distinct bands.
-
Self-Validating NMR System: To definitively assign the isolated isomers, utilize 2D NOESY or HMBC NMR.
-
6-Isomer (Major): Will exhibit a strong NOE correlation between the N-CH₃ protons and the isolated aromatic C7-H proton.
-
5-Isomer (Minor): Will exhibit a strong NOE correlation between the N-CH₃ protons and the isolated aromatic C4-H proton.
-
Protocol C: Saponification (Deprotection)
-
Dissolve the separated pure isomer (e.g., methyl 1-methyl-2-benzyl-1H-benzimidazole-6-carboxylate) in a 3:1 mixture of THF:H₂O (0.1 M).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at room temperature for 4 hours.
-
Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the final 1-methyl-2-benzyl-1H-benzimidazole-6-carboxylic acid. Filter and dry.
Quantitative Data Presentation: Regioselectivity Profiles
The ratio of the 6-isomer to the 5-isomer is highly dependent on the reaction environment. The table below summarizes expected outcomes based on validated literature parameters[2],[1].
| Base / Solvent System | Temperature | Control Mechanism | Expected Ratio (6-isomer : 5-isomer) |
| K₂CO₃ / DMF | 0 °C to RT | Kinetic Control | ~ 70 : 30 |
| NaH / THF | 0 °C to RT | Kinetic Control | ~ 65 : 35 |
| Cs₂CO₃ / CH₃CN | Reflux | Thermodynamic Control | ~ 55 : 45 |
| Biocatalytic (NMT) | 30 °C | Enzymatic Selectivity | > 95 : 5 |
Table 1: Influence of reaction conditions on the regiomeric distribution of N-methylated benzimidazole-5-carboxylates.
Advanced Alternatives
For drug development professionals requiring absolute regiocontrol without the need for chromatographic separation, two advanced methodologies are emerging:
-
Biocatalysis: Engineered S-adenosylmethionine (SAM)-dependent N-methyltransferases (NMTs) can achieve >95% regioselectivity for specific benzimidazole isomers under mild, aqueous conditions[5].
-
Organomagnesium Bases: Utilizing bulky Grignard reagents as bases can sterically direct the alkylation entirely to the less hindered nitrogen, artificially overriding the electronic bias to yield the sterically hindered minor isomer exclusively[3].
References[5] Title: Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Source: Angewandte Chemie / ResearchGate. URL: https://www.researchgate.net/publication/373634149_Regioselective_N-methylation_of_functionalized_benzimidazoles_on_a_preparative_scale[3] Title: Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Source: PubMed (nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/24219293/[4] Title: WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors. Source: Google Patents. URL: https://patents.google.com/patent/WO2011138657A1/en[2] Title: Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Source: BenchChem. URL: https://www.benchchem.com/[1] Title: 5-Nitrobenzimidazole | 94-52-0 - Technical Support. Source: BenchChem. URL: https://www.benchchem.com/
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- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthetic pathway for producing 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative offers a unique combination of functional groups for further molecular exploration. This document provides not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Strategic Overview: A Two-Step Approach
The synthesis of the target molecule from 3,4-diaminobenzoic acid is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product.
-
Step 1: Phillips-Ladenburg Condensation to form the benzimidazole core by reacting 3,4-diaminobenzoic acid with phenylacetic acid.
-
Step 2: Regioselective N-Methylation of the resulting 2-benzyl-1H-benzimidazole-5-carboxylic acid to introduce a methyl group at the N1 position.
Part 1: Synthesis of 2-Benzyl-1H-benzimidazole-5-carboxylic Acid
The foundational step in this synthesis is the formation of the benzimidazole ring system. The Phillips-Ladenburg reaction is a classic and reliable method for this transformation, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2][3]
Reaction Mechanism: An Acid-Catalyzed Cyclization
The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminobenzoic acid by phenylacetic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed amide carbonyl. A subsequent dehydration, driven by the acidic conditions and heat, leads to the formation of the aromatic benzimidazole ring.
Caption: Phillips-Ladenburg condensation mechanism.
Experimental Protocol: Phillips-Ladenburg Condensation
This protocol is optimized for the reaction of 3,4-diaminobenzoic acid and phenylacetic acid. Polyphosphoric acid (PPA) is an excellent alternative to mineral acids as it acts as both a catalyst and a dehydrating agent.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Diaminobenzoic acid | 152.15 | 1.52 g | 10 mmol |
| Phenylacetic acid | 136.15 | 1.36 g | 10 mmol |
| Polyphosphoric acid (PPA) | - | ~15 g | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-diaminobenzoic acid and phenylacetic acid.
-
Carefully add polyphosphoric acid to the flask. The mixture will be viscous.
-
Heat the reaction mixture to 150-160 °C with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 80-90 °C.
-
Slowly and carefully pour the warm mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.[6][7]
-
Dry the crude product in a vacuum oven at 60-70 °C. The product can be further purified by recrystallization from an ethanol/water mixture.
Part 2: Regioselective N-Methylation
The N-methylation of the benzimidazole intermediate presents a challenge of regioselectivity, as methylation can occur at either the N1 or N3 position. The electronic nature of the substituents on the benzimidazole ring influences the site of methylation. In this case, the electron-withdrawing carboxylic acid group at the 5-position will influence the acidity of the N-H protons.
Controlling Regioselectivity
To favor methylation at the N1 position, which is generally the more sterically hindered position, a strong base in an aprotic solvent is employed.[8][9] The base deprotonates the benzimidazole to form the benzimidazolide anion, and the subsequent alkylation is directed by a combination of steric and electronic factors.
Caption: Workflow for N-methylation.
Experimental Protocol: N-Methylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Benzyl-1H-benzimidazole-5-carboxylic acid | 252.27 | 2.52 g | 10 mmol |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.88 g | 22 mmol |
| Dimethyl sulfate | 126.13 | 1.39 g (1.05 mL) | 11 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-benzyl-1H-benzimidazole-5-carboxylic acid.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred mixture. The addition of two equivalents of base is necessary to deprotonate both the carboxylic acid and the benzimidazole N-H.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate dropwise via a syringe. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. [10][11][12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding 10 mL of methanol to destroy any excess sodium hydride, followed by the slow addition of 100 mL of water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry: To determine the molecular weight of the compounds.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
3,4-Diaminobenzoic acid: May cause skin, eye, and respiratory irritation.[13][15]
-
Phenylacetic acid: Causes skin and serious eye irritation.[16][17][18][19]
-
Dimethyl sulfate: Highly toxic, corrosive, and a probable human carcinogen.[10][11][12] All manipulations should be performed in a well-ventilated fume hood. Have an appropriate quenching solution (e.g., dilute ammonia) readily available in case of spills.
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle with care under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. Available at: [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Phenylacetic acid MSDS. Available at: [Link]
-
AdiChemistry. (n.d.). Phillips Condensation Reaction | Explanation. Available at: [Link]
-
Organic-chemistry.org. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
Al-Masoudi, N. A. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(2), 633-638. Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. Available at: [Link]
-
ResearchGate. (2020). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Available at: [Link]
-
Duksan Pure Chemicals. (2019). Dimethyl Sulfate - SAFETY DATA SHEET. Available at: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]
-
Organic Chemistry Portal. (2012). Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Available at: [Link]
-
Niknam, K., & Deris, A. (2007). Synthesis of 2-Substituted Benzimidazoles and Bis-benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443. Available at: [Link]
-
CPAChem. (2023). Safety data sheet - Phenylacetic acid. Available at: [Link]
-
Reddy, P. S. N., & Reddy, P. P. (2009). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Journal of the Korean Chemical Society, 53(5), 566-570. Available at: [Link]
-
Kishida Chemical Co., Ltd. (2023). Dimethyl sulfate - Safety Data Sheet. Available at: [Link]
-
Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-148. Available at: [Link]
-
Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available at: [Link]
-
CoLab. (2010). Phillips–Ladenburg Benzimidazole Synthesis. Available at: [Link]
-
Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-5-carboxylic acids. Available at: [Link]
-
ResearchGate. (n.d.). New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. Available at: [Link]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization followed by hydrolysis. Available at: [Link]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Available at: [Link]
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Application Note: Advanced Amide Coupling Strategies for Benzimidazole-5-Carboxylic Acid Moieties in Drug Discovery
Executive Summary
The benzimidazole-5-carboxylic acid (BICA) moiety is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Molecules bearing this motif have demonstrated profound utility across various therapeutic areas, serving as potent topoisomerase II inhibitors, antileukemic agents, and novel antibacterial compounds[1]. A critical transformation in the elaboration of these scaffolds is the derivatization of the C5-carboxylic acid via amide coupling. However, the zwitterionic nature of the unprotected benzimidazole, its poor solubility in non-polar solvents, and the risk of competitive N-acylation at the imidazole nitrogen present unique synthetic challenges. This application note provides field-proven, self-validating protocols for the efficient amide coupling of BICA derivatives, detailing both high-throughput discovery methods and scalable, green chemistry approaches.
Mechanistic Rationale & Reagent Selection
To achieve high-yielding amide bond formation without compromising the integrity of the benzimidazole core, the choice of coupling reagent, base, and solvent is paramount.
-
Uronium-Based Activation (HATU/HBTU): Reagents like HATU generate a highly reactive 7-azabenzotriazole active ester. The presence of the nitrogen atom in the HOAt leaving group provides an internal base effect (anchimeric assistance), which significantly accelerates the aminolysis step. This strategy is highly effective for coupling BICA with sterically hindered or electronically deactivated amines (e.g., anilines) and is frequently utilized in the synthesis of complex triaryl benzimidazole antibacterial agents[2].
-
Phosphonic Anhydride Activation (T3P): Propylphosphonic anhydride (T3P) operates via the formation of a mixed anhydride intermediate. T3P is highly advantageous for scale-up and microwave-assisted rapid syntheses[3]. Mechanistically, T3P acts as both an activating agent and a water scavenger[4]. It offers high functional group tolerance, suppresses epimerization of chiral substrates[5], and generates a highly water-soluble byproduct (propylphosphonic acid), allowing for isolation via simple aqueous workup.
Experimental Workflow
Workflow for the amide coupling of benzimidazole-5-carboxylic acid moieties.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance metrics of common coupling reagents when applied specifically to benzimidazole-5-carboxylic acid substrates.
| Coupling Reagent | Typical Yield (%) | Reaction Time | Byproduct Removal | Epimerization Risk | Recommended Use Case |
| HATU | 85–95 | 1–4 h | Chromatographic | Low–Moderate | Discovery chemistry, sterically hindered amines |
| T3P | 80–90 | 2–12 h | Aqueous wash | Very Low | Scale-up, process chemistry, chiral substrates |
| EDC/HOBt | 70–85 | 12–24 h | Aqueous wash | Moderate | Routine couplings, cost-sensitive syntheses |
| HBTU | 75–85 | 2–6 h | Chromatographic | Moderate | General peptide coupling, standard libraries |
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling using HATU
Objective: Rapid synthesis of BICA amides for structure-activity relationship (SAR) studies. Scale: 0.5 - 5.0 mmol.
-
Solubilization: Suspend the BICA derivative (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the suspension. Stir for 5 minutes until a clear solution is obtained.
-
Causality: BICA often exists as a poorly soluble zwitterion. DIPEA deprotonates the carboxylic acid, disrupting the zwitterionic network, increasing solubility, and enhancing carboxylate nucleophilicity for the subsequent activation step.
-
-
Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. Stir for 15–30 minutes.
-
Causality: Pre-activation forms the highly reactive HOAt ester. Cooling minimizes premature degradation of the active ester and kinetically suppresses potential N-acylation of the unprotected benzimidazole core.
-
-
Aminolysis: Add the target amine (1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively partition and remove DMF) and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (typically using a DCM/MeOH gradient).
Protocol B: Scalable and Green Amide Coupling using T3P
Objective: Process-friendly synthesis of BICA amides with simplified, chromatography-free workup. Scale: >5.0 mmol to multi-gram scale.
-
Solubilization: Suspend the BICA derivative (1.0 eq) and the amine (1.1 eq) in EtOAc or 2-MeTHF (0.3 M).
-
Base Addition: Add DIPEA or Triethylamine (3.0 eq) and stir for 10 minutes at room temperature.
-
Activation/Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise via an addition funnel over 15–30 minutes.
-
Causality: T3P acts as a water scavenger and activating agent, forming a mixed anhydride[4]. The dropwise addition controls the mild exotherm and maintains high chemoselectivity, preventing oligomerization.
-
-
Reaction: Stir the mixture at room temperature (or heat to 50 °C for deactivated amines) for 4–12 hours. Monitor completion via LC-MS.
-
Workup: Wash the organic layer directly with water (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Causality: The T3P byproduct, propylphosphonic acid, is highly water-soluble. It is completely removed during the aqueous washes, entirely eliminating the need for hazardous and time-consuming silica gel chromatography[3].
-
-
Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and triturate the resulting solid with diethyl ether or heptane to afford the analytically pure benzimidazole-5-carboxamide.
Troubleshooting & Mechanistic Insights
-
Handling Tautomerism and N-Alkylation: Benzimidazoles exist as rapidly interconverting tautomers (N1 vs. N3). If the N-H is unprotected, excess electrophilic activating agents or harsh basic conditions can lead to competitive N-acylation. Self-Validation Check: If LC-MS indicates a mass of[M + Activating Agent] or a dimer, reduce the equivalents of HATU/T3P strictly to 1.1 eq, ensure the temperature remains below 5 °C during activation, and verify that the amine nucleophile is added promptly.
-
Solvent Selection: While DMF is standard for discovery due to the poor solubility of BICA, it complicates scale-up due to its high boiling point and water miscibility. For process scale, 2-MeTHF is highly recommended in T3P couplings due to its excellent phase-separation properties during aqueous workup and its derivation from renewable resources.
References
-
Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed / National Institutes of Health. Available at:[Link][1]
-
Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry / King's College London. Available at:[Link][2]
-
Microwave-Assisted, Rapid Synthesis of Benzimidazole based Potential Anticancer Agent Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) via T3P Mediated Cyclization. Asian Journal of Chemistry. Available at:[Link][3]
-
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Diva-portal.org. Available at:[Link][4]
-
T3P coupling specifics for the synthesis of L-2a or L-4c. ResearchGate. Available at:[Link][5]
Sources
- 1. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 2-substituted benzimidazoles
Application Note: Optimized Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
Executive Summary
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anti-hypertensives (Telmisartan), proton pump inhibitors (Omeprazole), and anti-parasitics (Albendazole). Traditional thermal synthesis (Phillips condensation) often requires harsh conditions (refluxing in 4N HCl or polyphosphoric acid for 10+ hours), resulting in variable yields and significant waste.
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield and purity. We focus on two distinct pathways:
-
Oxidative Cyclocondensation of aldehydes (Green/Solvent-Free).
-
Cyclodehydration of carboxylic acids (Robust/Acid-Catalyzed).
Mechanistic Insight & Reaction Pathways
To troubleshoot and optimize, one must understand the causality of the reaction. The microwave effect is not merely thermal; the direct coupling of the electromagnetic field with polar transition states (dipolar polarization) lowers the activation energy (
Pathway A: Aldehyde Condensation (Oxidative)
-
Step 1: Nucleophilic attack of the diamine on the carbonyl carbon forms a Schiff base (imine intermediate).
-
Step 2: Intramolecular attack by the second amine group forms the benzimidazoline (dihydro-intermediate).
-
Step 3: Critical Step: Oxidation (aromatization) to form the benzimidazole. Note: This step often requires an oxidant or Lewis acid catalyst to proceed efficiently.
Pathway B: Carboxylic Acid Condensation (Dehydrative)
-
Step 1: Amide formation.
-
Step 2: Acid-catalyzed cyclodehydration releases water to form the aromatic ring.
Visualizing the Mechanism The following diagram illustrates the bifurcation of these pathways and the critical energy barriers overcome by MW irradiation.
Caption: Mechanistic bifurcation for benzimidazole synthesis. Pathway A (top) requires an oxidative step; Pathway B (bottom) is purely dehydrative.
Experimental Protocols
Protocol A: Solvent-Free Oxidative Cyclization (Green Chemistry)
Best for: Aromatic aldehydes, acid-sensitive substrates, and high-throughput libraries.
The Self-Validating System:
-
Validation Check: The reaction mixture typically transitions from a solid/paste to a melt and then resolidifies or changes color upon completion.
-
Catalyst: Erbium(III) Triflate [Er(OTf)₃] is preferred for its high Lewis acidity and water tolerance, allowing for easy workup.
Materials:
-
Aryl Aldehyde (1.0 mmol)[1]
-
Catalyst: Er(OTf)₃ (1 mol%) or Sulfamic Acid (5 mol%)
-
Vessel: 10 mL Microwave-transparent crimp vial
Step-by-Step Methodology:
-
Pre-Mixing: In the 10 mL vial, grind the diamine and aldehyde (1:1 ratio) with the catalyst using a spatula until a homogeneous paste forms. Why: Intimate contact between solids maximizes the "hotspot" effect of MW irradiation.
-
Irradiation: Seal the vial. Place in a single-mode microwave reactor.
-
Settings: Power = Dynamic (Max 50W); Temperature = 100°C; Hold Time = 5–10 minutes.
-
Note: Use IR temperature sensing if available to avoid thermal runaway.
-
-
Monitoring: Analyze a micro-aliquot via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.
-
Workup: Add 5 mL of cold water to the vial and sonicate. The catalyst (Er(OTf)₃) is water-soluble.
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL). Recrystallize from hot ethanol if necessary.
Protocol B: Acid-Mediated Cyclodehydration
Best for: Carboxylic acids, aliphatic chains, and scale-up.
Materials:
-
Carboxylic Acid (1.0 mmol)[2]
-
Solvent/Catalyst: dilute HCl (4N) or Polyphosphoric Acid (PPA) esters.
-
Vessel: 30 mL Quartz or Pyrex MW vessel.
Step-by-Step Methodology:
-
Dissolution: Dissolve diamine and acid in 2 mL of 4N HCl.
-
Irradiation:
-
Settings: Power = Dynamic (Max 150W); Temperature = 130°C; Hold Time = 10–15 minutes.
-
Caution: Acidic solutions absorb MW energy efficiently; ramp temperature over 2 minutes to prevent bumping.
-
-
Neutralization (The Validation Step): Pour the reaction mixture into crushed ice. Slowly add 10% NaOH or Ammonia solution.
-
Success Indicator: A distinct precipitate should form immediately upon neutralization (pH ~8-9). No precipitate suggests incomplete cyclization.
-
-
Isolation: Filter, wash with water, and dry.
Comparative Data & Optimization
The following data summarizes the efficiency gains of MW protocols over thermal methods (based on internal benchmarks and literature [1, 2]).
| Parameter | Thermal (Reflux) | MW Protocol A (Aldehyde) | MW Protocol B (Acid) |
| Reaction Time | 6 – 12 Hours | 5 – 10 Minutes | 10 – 15 Minutes |
| Yield (Avg) | 60 – 75% | 85 – 99% | 80 – 95% |
| Solvent Usage | High (Ethanol/DMF) | None (Solvent-Free) | Minimal (Water/Acid) |
| Energy Efficiency | Low (Convection) | High (Direct Coupling) | High |
| Workup | Extraction/Column | Precipitation/Filtration | Neutralization/Filtration |
Troubleshooting: The Self-Validating Loop
If the protocol fails, use this logic flow to diagnose the root cause.
Caption: Diagnostic workflow for common synthesis failures.
Common Pitfalls:
-
Incomplete Oxidation (Protocol A): If the intermediate benzimidazoline does not oxidize, the yield of the aromatic product will be low. Fix: Ensure the reaction vessel is not purged with inert gas (air aids oxidation) or add a mild oxidant like Sodium Metabisulfite (Na₂S₂O₅).
-
pH Management (Protocol B): Benzimidazoles are amphoteric but generally basic. If the neutralization step doesn't reach pH ~9, the product remains protonated and water-soluble (salt form), leading to "no product" errors.
References
-
Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (PMC). Retrieved from [Link]
-
Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Retrieved from [Link]
-
Kharche, A., et al. Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum. Retrieved from [Link]
-
Dubey, R., & Moorthy, N. (2007).[4] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole. Organic Chemistry Portal. Retrieved from [Link]
Sources
Solvent selection for reactions involving benzimidazole carboxylic acids
Application Note: Solvent Selection and Optimization Strategies for Benzimidazole Carboxylic Acid Functionalization
Executive Summary & Mechanistic Context
Benzimidazole carboxylic acids are privileged pharmacophores ubiquitous in modern drug discovery, forming the structural core of angiotensin II receptor blockers (e.g., telmisartan), proton pump inhibitors, and various oncology candidates[1]. However, functionalizing these molecules—particularly via amidation or N-alkylation—presents a significant physicochemical challenge: zwitterionic insolubility .
The presence of an acidic carboxyl group (pKa ~4.0–5.0) and a basic imidazole nitrogen (pKa ~5.5–6.5) creates a robust intermolecular hydrogen-bonding network. This zwitterionic character renders the free acid highly insoluble in standard non-polar or weakly polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate)[2][3].
The Causality of Solvent Selection: To achieve homogeneous reaction conditions, the selected solvent must possess a high dielectric constant (
Solvent Selection Matrix for Benzimidazole Carboxylic Acids
To rationalize solvent choice, the following matrix summarizes the quantitative physicochemical properties of common solvents and their mechanistic compatibility with benzimidazole functionalization.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | Boiling Point (°C) | Solubilizing Power for Zwitterions | Recommended Reaction Types |
| DMSO | 46.7 | 3.96 | 189 | Excellent | Amidation, Cross-coupling. Note: Difficult to remove in vacuo. |
| DMF | 36.7 | 3.82 | 153 | Very Good | Amidation, N-Alkylation, Esterification. |
| NMP | 32.2 | 4.09 | 202 | Excellent | High-temperature decarboxylation or harsh couplings. |
| THF | 7.6 | 1.75 | 66 | Poor (for free acid) | N-Alkylation (when using strong bases like NaH to form soluble salts)[4]. |
| DCM | 9.1 | 1.60 | 40 | Very Poor | Avoid unless the benzimidazole nitrogen is pre-protected. |
| Water | 80.1 | 1.85 | 100 | Excellent (for Na+ salts) | Green synthesis of 2-substituted benzimidazoles[6]. |
Decision Tree: Functionalization Workflow
The structural pathway below dictates the logical progression of solvent and reagent selection based on the target covalent modification.
Workflow for solvent and reagent selection in benzimidazole carboxylic acid functionalization.
Detailed Experimental Protocols & Self-Validating Systems
Protocol A: High-Efficiency Amidation (HATU-Mediated)
Mechanistic Rationale: Amidation of benzimidazole carboxylic acids frequently fails in standard solvents like DCM due to premature precipitation of the substrate. Utilizing a DMF or DMSO solvent system ensures complete dissolution. HATU is selected over EDC/HOBt due to its superior kinetics in forming the highly reactive 7-azabenzotriazolyl active ester, which is necessary to overcome the steric hindrance often adjacent to the benzimidazole core[5].
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask, add the benzimidazole carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (10 mL, 0.1 M concentration).
-
Deprotonation (Validation Checkpoint 1): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise.
-
Self-Validation: The cloudy suspension must transition to a clear solution. Causality: DIPEA deprotonates the carboxylic acid, breaking the zwitterionic polymer and forming a highly soluble ammonium carboxylate salt. If the mixture remains opaque, increase the DMF volume by 10-20% before proceeding.
-
-
Activation (Validation Checkpoint 2): Cool the solution to 0 °C and add HATU (1.2 equiv, 1.2 mmol) in one portion.
-
Self-Validation: A slight yellowing of the solution and a mild exotherm indicate the successful formation of the unstable O-acyl(tetramethyl)isouronium intermediate[5]. Stir for 15 minutes.
-
-
Coupling: Add the target amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. The highly polar DMF will partition into the aqueous phase, forcing the un-ionized benzimidazole amide to precipitate. Filter the solid and wash with cold water.
Protocol B: Regioselective N-Alkylation under Kinetic Control
Mechanistic Rationale: Alkylating unsymmetrical benzimidazole carboxylic derivatives typically yields a difficult-to-separate mixture of N1 and N3 regioisomers[4]. The relative nucleophilicity of the two nitrogens is comparable under thermodynamic conditions (e.g., using
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck flask under Argon, add the benzimidazole derivative (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL). Cool the suspension to 0 °C.
-
Anion Generation (Validation Checkpoint 1): Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[7].
-
Self-Validation: Vigorous
gas evolution must be observed immediately. Causality: This confirms the quantitative deprotonation of the benzimidazole N-H to form the nucleophilic benzimidazolide anion. Wait 30 minutes until bubbling completely ceases; the suspension will typically clear into a homogeneous solution[7].
-
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise via syringe at 0 °C[7].
-
Quenching & Isolation: Carefully quench excess NaH with a few drops of saturated aqueous
. Evaporate the THF, redissolve the residue in EtOAc, and wash with brine. Purify the organic layer via silica gel chromatography using a shallow gradient of a polar solvent (e.g., acetone) in a non-polar solvent (e.g., hexanes) to separate any trace regioisomers[4].
References
-
Thieme Connect. "DNA-Compatible Organic Reactions: Amide-bond formation." Thieme, 2023. Available at:[Link]
-
RSC Publishing. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major applications." RSC Advances, 2025. Available at: [Link]
-
ResearchGate. "N‐Alkylation of benzimidazole: Solvent switching strategies." ResearchGate, 2025. Available at: [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Buy Sodium;4-bromo-1H-benzimidazole-2-carboxylate | 2377034-13-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [ourarchive.otago.ac.nz]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility issues encountered with this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful experimental outcomes.
Understanding the Molecule: Why is Solubility a Hurdle?
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid possesses a complex molecular structure that contributes to its challenging solubility profile. The planar and rigid benzimidazole core can lead to strong crystal lattice packing, making it difficult for solvent molecules to break it apart. Furthermore, the presence of both a carboxylic acid group (acidic) and a benzimidazole ring system (basic) means the compound is zwitterionic at its isoelectric point, a state of minimum solubility. The benzyl and methyl substituents add to its lipophilicity.
Here are the key physicochemical characteristics of structurally similar compounds that inform our understanding of the target molecule:
| Property | 1H-Benzimidazole-5-carboxylic acid | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid |
| Molecular Weight | 162.15 g/mol [1] | 252.27 g/mol [2] |
| Melting Point | >300 °C[1][3] | Not specified |
| Appearance | White to gray to brown crystalline powder[1] | Violet powder[4] |
| General Solubility | Less soluble in water; soluble in DMSO and DMF[5] | Information not available |
| Predicted pKa (Carboxylic Acid) | ~3-4 | ~3-4 |
| Predicted pKa (Benzimidazole) | ~5-6 | ~5-6 |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am struggling to dissolve 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid in common organic solvents like methanol and ethanol. What is the best starting point?
A1: This is a very common challenge. Due to the compound's rigid structure and potential for strong intermolecular interactions (hydrogen bonding and π-stacking), it often exhibits low solubility in simple alcohols.
Expert Recommendation: Your primary solvent of choice for creating a stock solution should be a polar aprotic solvent.
-
Dimethyl Sulfoxide (DMSO): This is the most effective and widely recommended solvent for dissolving benzimidazole derivatives for in vitro assays.[6] It has a high dielectric constant and is an excellent hydrogen bond acceptor, which helps to disrupt the crystal lattice of the compound.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another powerful polar aprotic solvent that can be effective. However, be aware that DMF can sometimes react with certain benzimidazoles under specific conditions.[6]
Initial Protocol for Solubility Screening:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into a clean vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a desired starting concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not dissolve, gently warm the mixture (e.g., to 30-40°C) and continue vortexing. Be cautious with volatile solvents.
-
If the compound remains insoluble, incrementally add more solvent until it dissolves completely, and record the final concentration.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A2: This phenomenon is known as "solvent shock" or "crashing out." Your compound is soluble in the high-concentration organic stock solution but becomes supersaturated and precipitates when introduced to the predominantly aqueous environment of your buffer, where its solubility is much lower.
Troubleshooting Workflow:
Caption: Workflow for comparing the solubility of N-methylated and unmethylated benzimidazoles.
References
-
ChemBK. (2024, April 9). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. [Link]
-
Sussex Drug Discovery Centre. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
PubChem. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. [Link]
-
MDPI. (2023, July 18). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
RSC Publishing. (2018, October 19). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. [Link]
-
Neliti. (2022, April 9). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. [Link]
-
PubChem. 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid. [Link]
-
New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. [Link]
-
Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. Bulgarian Chemical Communications. [Link]
-
ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
PMC. (2024, August 7). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]
- Google Patents.
-
Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. [Link]
- Google Patents. Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
-
MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Minimizing side products during benzimidazole N-methylation
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Side Products in Benzimidazole N-Methylation
Introduction: The Ambident Nucleophile Challenge
Benzimidazole N-methylation is deceptively simple. In practice, it presents a classic "Ambident Nucleophile" problem. The deprotonated benzimidazole anion resonates between two nitrogen atoms (N1 and N3). For unsubstituted benzimidazoles, these positions are equivalent. However, once a substituent is introduced on the benzene ring (particularly at positions 4, 5, 6, or 7), the symmetry breaks, leading to two distinct challenges:
-
Regioisomerism (N1 vs. N3): Formation of isomeric mixtures (e.g., 1,5- vs. 1,6-dimethylbenzimidazole).
-
Over-Alkylation (Quaternization): The highly nucleophilic product reacts with excess methylating agent to form 1,3-dimethylbenzimidazolium salts.
This guide provides a causal analysis of these side products and actionable protocols to minimize them.
Part 1: Troubleshooting & Optimization (Q&A)
Category A: Controlling Regioselectivity (Isomer Ratio)
Q: Why am I getting a ~1:1 mixture of regioisomers despite using a strong base? A: This is a thermodynamic vs. kinetic control issue governed by tautomerism.
-
The Mechanism: 5-substituted benzimidazoles exist in equilibrium between two tautomers (e.g., 5-substituted-1H and 6-substituted-1H). Upon deprotonation, the negative charge is delocalized. The site of methylation depends on the interplay between steric hindrance and electronic density .
-
The Fix:
-
Switch Solvent/Base: Change from a dissociating context (NaH/DMF) to a tighter ion-pairing context (non-polar solvents or specific cations). While NaH in DMF is standard, it often leads to mixtures because the "naked" anion is highly reactive and less discriminating.
-
Steric Directing: If your substituent is at the 4-position, steric hindrance will naturally favor N1 alkylation (distal to the group). For 5-substituted systems, the effect is electronic and weaker.
-
Thermodynamic Equilibration: Heating the reaction can sometimes allow the mixture to equilibrate to the more thermodynamically stable isomer (often the less sterically crowded one), although this is less effective for methylation than for acylation.
-
Q: Can the "Cesium Effect" improve my regioselectivity?
A: Yes, but primarily by modulating the "tightness" of the ion pair.
Cesium carbonate (
-
Note: For simple methylation, Cs2CO3 is more critical for preventing over-alkylation (see below) than strictly fixing N1/N3 ratios.
Category B: Preventing Over-Alkylation (Quaternization)
Q: I see a polar spot at the baseline of my TLC. Is this the salt? A: Yes, this is likely the 1,3-dialkylbenzimidazolium salt.
-
The Cause: The N-methylated product is arguably more nucleophilic than the starting material (due to the electron-donating methyl group). If the alkylating agent is present in excess or high local concentration, the product attacks it.
-
The Fix:
-
Stoichiometry Inversion: Do not use excess Methyl Iodide (MeI). Use 0.95 - 1.0 equivalents of MeI relative to the benzimidazole. It is better to leave unreacted starting material (which is easily separated) than to form the salt.
-
High Dilution: Run the reaction at a lower concentration (0.05 M - 0.1 M).
-
Slow Addition: Add the MeI dropwise over 30-60 minutes at 0°C. This ensures the concentration of electrophile is always low relative to the nucleophile.
-
Part 2: Strategic Decision Making
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired N-alkylation and the side reactions (isomerism and quaternization).
Figure 1: Reaction pathways showing the bifurcation at the anion stage leading to isomers, and the subsequent risk of salt formation.
Troubleshooting Logic Tree
Use this flow to determine your next experimental move.
Figure 2: Decision tree for optimizing reaction conditions based on observed side products.
Part 3: Optimized Protocols
Protocol A: The "Cesium Effect" Method (High Chemoselectivity)
Best for: Minimizing quaternization and mild conditions.
Reagents:
Procedure:
-
Dissolution: Dissolve benzimidazole in anhydrous DMF (0.1 M concentration) in a flame-dried flask under Argon.
-
Base Activation: Add
. Stir at Room Temperature (RT) for 30 minutes. The solution may change color as the anion forms. -
Controlled Addition: Cool to 0°C. Add MeI dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC.[1][4][5][6]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Protocol B: The NaH Method (Standard)
Best for: Unreactive substrates requiring strong deprotonation.
Reagents:
-
Sodium Hydride (60% in oil) (1.2 equiv)[1]
-
Methyl Iodide (1.1 equiv)
Procedure:
-
Suspension: Suspend NaH in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add benzimidazole (dissolved in minimal THF) dropwise. Evolution of
gas will occur.[1][4] Stir at 0°C for 30 mins, then RT for 30 mins. -
Alkylation: Cool back to 0°C. Add MeI dropwise.
-
Quench: Critical Step. Once starting material is consumed, quench immediately with saturated
at 0°C to prevent side reactions.
Part 4: Data & Comparison
Table 1: Impact of Base and Solvent on Selectivity
| Condition | Base / Solvent | Primary Outcome | Risk Factor |
| Standard | NaH / THF | High Conversion | High risk of over-alkylation if MeI is excess. |
| Cesium Effect | High Chemoselectivity | Slower reaction; easier to control mono-methylation [2]. | |
| Phase Transfer | NaOH / DCM / TBAB | Moderate Yields | Good for large scale; messy workup often required. |
| Thermodynamic | Equilibrated Isomers | Increased formation of quaternary salts due to heat [3]. |
References
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7][8] Journal of Organic Chemistry.[7][9][10] Retrieved from [Link]
-
Reddy, K. K., & Rao, N. V. (1968).[2] Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles.[2] Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
-
Luo, G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold.[11] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges for benzimidazole-5-carboxylic acid derivatives
Technical Support Center: Benzimidazole-5-Carboxylic Acid Derivatives
Introduction: The "Brick Dust" Challenge
Welcome to the technical guide for handling benzimidazole-5-carboxylic acid derivatives. If you are reading this, you are likely facing the "brick dust" phenomenon: a compound that is insoluble in water, insoluble in dichloromethane, and streaks on every chromatography column you attempt.
The Core Problem: These molecules are zwitterionic amphophiles .
-
The Acid: The carboxylic acid at position 5 (pKa ~4.2).
-
The Base: The imidazole nitrogen (pKa ~5.5).
Between pH 4.0 and 6.0, these moieties interact to form an internal salt (zwitterion) with net-zero charge, resulting in minimum solubility and maximum lattice energy (strong
Module 1: Bulk Purification (The pH Swing)
User Question: "My crude product is a sticky brown solid. Recrystallization from ethanol failed. How do I clean this up without running a column?"
Technical Insight: Avoid standard recrystallization as a first step. The most effective bulk purification method for these derivatives is Isoelectric Precipitation (The pH Swing) . This method exploits the amphoteric nature to dissolve the product (leaving non-ionizable impurities behind) and then reprecipitating it.
Protocol: The Acid-Base Swing
Prerequisites:
-
2M HCl and 2M NaOH (or NH₄OH).
-
Activated Charcoal (optional but recommended for colored impurities).
Step-by-Step Workflow:
-
Acidic Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 2M HCl with stirring until the pH is < 2.0.
-
Why? This protonates the imidazole ring and keeps the carboxylic acid protonated. The molecule becomes cationic (
) and highly water-soluble. -
Troubleshooting: If it doesn't dissolve, add minimal Methanol (up to 20% v/v) to break hydrophobic stacking.
-
-
Filtration (Impurity Removal): Filter the acidic solution through a Celite pad.
-
Result: Insoluble byproducts (oligomers, inorganic salts) are trapped on the filter. The filtrate contains your product.
-
Optional: Treat filtrate with activated charcoal at 50°C for 15 mins to remove oxidized diamine impurities (dark color).
-
-
The "Isoelectric Trap" (Precipitation): Slowly add 2M NaOH (or NH₄OH) dropwise to the filtrate while monitoring pH.
-
Critical Zone: As pH approaches 4.0–4.5, the solution will become cloudy.
-
Stop Point: Adjust pH to exactly 4.5–5.0 (the Isoelectric Point).
-
Why? At this pH, the molecule forms the zwitterion. Solubility drops to near zero, and the pure product precipitates as a solid.
-
-
Collection: Filter the precipitate. Wash with water (to remove NaCl) and cold acetone (to dry).
Module 2: Chromatographic Isolation
User Question: "I'm seeing severe peak tailing on my HPLC/Flash column. The product elutes as a shark-fin shape spanning 5 minutes."
Technical Insight:
The basic imidazole nitrogen interacts strongly with free silanol groups (
Troubleshooting Guide: HPLC & Flash
| Issue | Root Cause | Solution |
| Severe Tailing (Reverse Phase) | Silanol interaction with imidazole nitrogen. | Add Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[3] This protonates the nitrogen, preventing silanol binding. |
| Broad/Split Peaks | Partial ionization (pH near pKa). | Buffer Control: Ensure mobile phase pH is distinct from the pKa (4.2 or 5.5). Run at pH 2.0 (TFA) or pH 7.5 (Ammonium Acetate). |
| No Elution (Normal Phase) | Product is too polar/zwitterionic for Silica. | Switch Mode: Do NOT use Hexane/EtOAc. Use DCM/MeOH (9:1) with 1% |
Visualizing the Separation Logic
Figure 1: Decision tree for purification. The "pH Swing" is the primary method for bulk cleanup, followed by HPLC with acidic modifiers for final polishing.
Module 3: The Regioisomer Nightmare (N-Alkylation)
User Question: "I alkylated my benzimidazole-5-carboxylate and now I have two spots on TLC that are very close together. Which is which?"
Technical Insight: When you alkylate the nitrogen of a 5-substituted benzimidazole, you destroy the tautomeric symmetry. You will generate two isomers:
-
1,5-isomer: Alkyl group on N1 (para to the carboxylate).
-
1,6-isomer: Alkyl group on N3 (meta to the carboxylate).
Note: In many naming conventions, these are referred to as 1,5- and 1,6- isomers based on the position of the acid relative to the alkylated nitrogen.
Differentiation & Separation Strategy
| Feature | 1,5-Isomer | 1,6-Isomer | Separation Tactic |
| Sterics | Less hindered (Linear). | More hindered (substituent closer to N-R). | Crystallization: The 1,5-isomer often packs better and has a higher melting point. |
| Polarity | Generally more polar.[4] | Generally less polar. | Chromatography: Use a shallow gradient (e.g., 0-5% MeOH in DCM) on silica. |
| NOE (NMR) | NOE between N-Alkyl and H-4/H-6. | NOE between N-Alkyl and H-2/H-4. | NOESY 1H-NMR is the only definitive way to confirm structure. |
Frequently Asked Questions (FAQ)
Q: Can I use DMF for recrystallization? A: Yes, but be careful. DMF is a "good" solvent, but it has a high boiling point (153°C).
-
Protocol: Dissolve in minimal hot DMF. Add water dropwise until persistent turbidity is seen. Cool slowly to 4°C.
-
Warning: Residual DMF is toxic and hard to remove. Wash the crystals copiously with water or ethanol.
Q: Why is my yield lower than expected after acid-base precipitation? A: You likely overshot the pH adjustment.
-
If pH > 7: You form the carboxylate salt (
), which is water-soluble. -
If pH < 3: You form the benzimidazolium salt (
), which is water-soluble. -
Fix: Use a pH meter, not just paper, and aim precisely for pH 4.5–5.0.
Q: My product has a persistent pink/red color. A: This is due to oxidation of trace phenylenediamine starting material.
-
Fix: Dissolve the product in 1M HCl, add activated charcoal, heat to 50°C for 30 mins, filter, and then re-precipitate with base.
References
-
Synthesis and Purification of Benzimidazoles
-
HPLC Method Development
-
Isoelectric Point & Solubility
- Title: Effect of Alkaline Extraction–Isoelectric Precipit
- Source: MDPI (Foods Journal).
-
URL:[Link]
-
Silver Coordination & Ligand Behavior
- Title: (1H-Benzimidazole-5-carboxylic acid-κN3)(1H-benzimidazole-6-carboxylic acid-κN3)silver(I)
- Source: PMC (PubMed Central).
-
URL:[Link]
Sources
- 1. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]
- 2. (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Optimizing reaction temperature for benzimidazole condensation
Technical Support Center: Benzimidazole Synthesis Optimization
Mission: To provide field-validated troubleshooting and optimization protocols for the condensation of o-phenylenediamine (OPD) derivatives with carbonyl electrophiles. This guide prioritizes kinetic control and impurity management.
Module 1: The Kinetic Sweet Spot (Temperature vs. Mechanism)
Q: What is the optimal temperature for my specific reaction pathway?
A: The "optimal" temperature is dictated by your electrophile source (Aldehyde vs. Carboxylic Acid) and the activation energy required for the ring-closure step.
| Reaction Pathway | Electrophile | Typical Temp Range | Critical Kinetic Barrier |
| Oxidative Condensation | Aldehyde | 25°C – 80°C | Aromatization: Formation of the Schiff base (imine) is fast at RT. The ring closure and subsequent oxidation (dehydrogenation) often require mild heat (50-80°C) or a catalyst (e.g., Co(acac)₂, Na₂S₂O₅) to proceed. |
| Phillips Condensation | Carboxylic Acid | 100°C – 180°C | Dehydration: The initial amide formation is exothermic, but the acid-catalyzed cyclization requires high thermal energy to drive off water and close the imidazole ring. Often requires reflux (4N HCl) or melt conditions. |
| Microwave Assisted | Either | 120°C – 150°C | Rapid Heating: Bypasses thermal lag. High temp is maintained for short bursts (2-10 min) to maximize conversion before degradation pathways activate. |
Module 2: Troubleshooting Reaction Failure (Visual Diagnostics)
Q: My reaction mixture turned dark purple/black, and the yield is <20%. What happened?
A: Diagnostic: Oxidative Degradation of OPD.
-
The Cause: o-Phenylenediamine is highly susceptible to air oxidation, forming phenazine-like oligomers (tars) at high temperatures, especially in basic or neutral media.
-
The Fix:
-
Degas Solvents: Sparge your solvent with Argon/Nitrogen for 15 mins before adding OPD.
-
Salt Screen: Switch from free-base OPD to OPD·2HCl . The hydrochloride salt is resistant to oxidation and provides the acidic proton required for Schiff base activation.
-
Add Antioxidant: For aldehyde condensations, adding 10-20 mol% Sodium Metabisulfite (Na₂S₂O₅) acts as both an oxidant for the ring closure and a scavenger for radical impurities.
-
Q: I isolated a solid, but NMR shows a single imine peak (~8.5 ppm) and no broad NH peak. Why didn't it cyclize?
A: Diagnostic: Kinetic Trapping (The "Mono-anil" Stall).
-
The Cause: Your reaction temperature was sufficient to form the Schiff base (intermediate) but too low to overcome the activation energy for the intramolecular nucleophilic attack (ring closure).
-
The Fix:
-
Stepwise Heating: Do not isolate. Heat the crude imine intermediate to 80°C in ethanol with a Lewis Acid catalyst (e.g., 5 mol% Iodine or p-TSA) for 1 hour.
-
Solvent Switch: If using water/methanol (low boiling), switch to DMF or Toluene to access higher thermal windows (>100°C) if the catalyst is weak.
-
Module 3: Mechanistic Visualization & Logic
Figure 1: Temperature-Dependent Reaction Pathways This diagram illustrates the critical checkpoints where temperature determines whether you isolate the product, an intermediate, or a side product.
Caption: Kinetic checkpoints in benzimidazole synthesis. Yellow nodes represent intermediates often isolated when temperature is suboptimal.
Module 4: Advanced Protocols (Microwave & Green Chemistry)
Q: Can I use microwave irradiation to improve the Phillips condensation?
A: Yes. Microwave synthesis is superior for this scaffold because it minimizes the "thermal time-on-stream" that leads to OPD oxidation.
Protocol: Microwave-Assisted Synthesis (Acid-Free)
-
Mix: 1.0 eq OPD + 1.0 eq Aldehyde in Ethanol (or water for green chemistry).
-
Catalyst: Add 10 mol% Erbium(III) Triflate (Er(OTf)₃) or simply use Glycerol as solvent (acts as catalyst and medium).
-
Irradiate: Set reactor to 130°C (dynamic power mode) for 5 minutes .
-
Workup: Pour into crushed ice. The benzimidazole precipitates immediately.
-
Why this works: The rapid dielectric heating of ethanol/glycerol drives the cyclization instantly, bypassing the slow induction period where side reactions occur.
-
Q: How do I prevent the formation of 1,2-disubstituted benzimidazoles?
A: This side product occurs when the product (2-substituted benzimidazole) acts as a nucleophile toward a second equivalent of aldehyde.
-
Adjustment:
-
Use exact 1:1 stoichiometry .
-
Avoid temperatures >100°C if using electron-deficient aldehydes, as the N-H proton becomes more acidic and prone to reaction.
-
Use water as a solvent (hydrophobic effect forces the mono-product to precipitate out, preventing further reaction).
-
References & Authoritative Grounding
-
Microwave Efficiency: Dubey, R. et al.[4] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole."[4][5][6] Chem. Pharm.[7][8] Bull. (2007). Demonstrates 96-98% time reduction and yield increases using microwave irradiation at ~140°C equivalent.
-
Selectivity & Catalyst: Bahrami, K. et al.[1][8] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis (2007). Details the H₂O₂/HCl system at room temperature to prevent side products.
-
Cobalt Catalysis (RT Protocol): Wang, L. et al. "Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis." Molecules (2022).[9] Validates the room temperature oxidative route.
-
Phillips Mechanism: Phillips, M.A. "The Formation of 2-Substituted Benzimidazoles."[2][4][6][9][10][11] J. Chem. Soc. (1928). The foundational text for acid-catalyzed high-temperature condensation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in 1-methylbenzimidazole synthesis
Technical Support Center: Precision Synthesis of 1-Methylbenzimidazoles
Introduction: The Tautomer Trap
Welcome to the technical support hub for benzimidazole synthesis. If you are reading this, you are likely facing the "classic" problem: you attempted to methylate a substituted benzimidazole and obtained an inseparable mixture of regioisomers (N1 and N3).
The Core Issue: Unlike 1-methylbenzimidazole, N-unsubstituted benzimidazoles exist in a rapid tautomeric equilibrium. The proton shuttles between N1 and N3. When you introduce an electrophile (like Methyl Iodide), the reaction outcome is governed by the Curtin-Hammett principle : the product ratio depends on the relative energies of the transition states, not the ratio of the tautomers in the flask.
This guide provides the decision logic to troubleshoot direct alkylation and, when necessary, bypass it completely using de novo cyclization.
Module 1: Troubleshooting Direct Alkylation
User Question: "I am methylating 5-nitrobenzimidazole using MeI/K₂CO₃ in DMF. I see two spots on TLC. Which is which, and why can't I get a single product?"
Technical Diagnosis: You are observing the competition between electronic and steric control. For 5-substituted benzimidazoles, the steric environment around N1 and N3 is similar, so electronic effects dominate.
The Electronic Rules of Engagement
The regioselectivity is driven by the nucleophilicity of the nitrogen atoms in the deprotonated anion.
| Substituent Type (at C5) | Major Product | Mechanism |
| Electron Withdrawing (EWG) (e.g., -NO₂, -CF₃, -CN) | 1,6-Isomer (1-methyl-6-substituted) | The EWG withdraws electron density, making the para-nitrogen (N1) less nucleophilic. Alkylation occurs at the meta-nitrogen (N3). |
| Electron Donating (EDG) (e.g., -OMe, -NH₂, -Me) | 1,5-Isomer (1-methyl-5-substituted) | The EDG donates density, enhancing the nucleophilicity of the para-nitrogen (N1). |
| Sterically Bulky (at C4) | 1,4-Isomer (1-methyl-4-substituted) | Steric Control: Alkylation occurs at the distal nitrogen (N1) to avoid the "peri-interaction" with the C4 substituent. |
Corrective Action: If you need the "minor" isomer (e.g., 1-methyl-5-nitrobenzimidazole), direct alkylation is not recommended as it will always favor the 1,6-isomer. Switch to the Cyclization Protocol (Module 2) .
Module 2: The "Nuclear Option" – Regioselective Cyclization
User Question: "I cannot separate the isomers by column chromatography. How do I synthesize ONLY the 1-methyl-5-substituted isomer?"
Technical Solution: Stop trying to alkylate the ring. Construct the ring with the methyl group already in place. This method guarantees 100% regioselectivity because the nitrogen differentiation is established before the ring closes.
Protocol: De Novo Synthesis via N-Methyl-1,2-diamines
Step 1: Precursor Synthesis React 2-halo-nitrobenzene (with the desired substituent) with methylamine .
-
Note: This fixes the N-methyl position relative to your substituent.
Step 2: Reduction & Cyclization (The Philips Condensation) This protocol uses formic acid as the C1 source.
Materials:
-
Substituted N-methyl-2-nitroaniline (1.0 eq)
-
Pd/C (10% w/w) or SnCl₂ (for nitro reduction)
-
Formic Acid (excess, acts as solvent/reagent)
-
HCl (4N)
Procedure:
-
Reduction: Hydrogenate the N-methyl-2-nitroaniline (H₂, Pd/C, MeOH) to obtain the N-methyl-o-phenylenediamine. Handle under Argon (diamines oxidize in air).
-
Cyclization: Dissolve the crude diamine in 4N HCl (10 vol). Add Formic Acid (5 eq).
-
Reflux: Heat to 100°C for 4–6 hours.
-
Workup: Cool to 0°C. Basify carefully with NaOH pellets to pH > 10. The product usually precipitates as a solid.
-
Result: Exclusively the target isomer.
Module 3: Analytical Forensics (Isomer Assignment)
User Question: "I have isolated a product. How do I prove it is the 1,5-isomer and not the 1,6-isomer?"
Technical Diagnosis: Standard 1H NMR is often insufficient due to similar chemical shifts. You must use NOE (Nuclear Overhauser Effect) spectroscopy.
The NOE Decision Matrix
Irradiate the N-Methyl singlet (usually ~3.8 ppm). Look for enhancement in the aromatic region.
| Observation | Conclusion |
| Enhancement of C7-H | 1,6-Isomer (or 1,5-isomer depending on sub). The N-Me is "pointing" at the proton on C7. |
| Enhancement of C2-H | Confirms N-Methyl is on the ring (trivial). |
| Enhancement of C4-H | 1,4-Isomer . Only possible if the substituent is at C7 (rare) or if C4 is unsubstituted. |
| Enhancement of Substituent | If the substituent has protons (e.g., -OMe) and is at C7, you will see NOE. This indicates the 1,7-isomer (highly unlikely due to sterics). |
Key Reference Data:
-
1,5-isomer: N-Me is spatially close to H7 and H2 .
-
1,6-isomer: N-Me is spatially close to H7 and H2 .
-
Wait, check geometry:
-
In the 1,5-isomer (Substituent at 5), the N-Me is at 1. It is adjacent to H7.[1]
-
In the 1,6-isomer (Substituent at 6), the N-Me is at 1. It is adjacent to H7.[1]
-
Correction: You must distinguish based on the coupling pattern of the H7 proton .
-
1,5-Isomer: H7 is a doublet (ortho-coupling to H6) or singlet (if H6 is sub). H7 is adjacent to N-Me.
-
1,6-Isomer: H7 is a singlet (meta-coupling only) or doublet? If substituent is at 6, H7 is the proton at position 7. It is adjacent to N-Me.[2]
-
Better Method:HMBC . Look for correlation between N-Methyl protons and the quaternary carbons.
-
Visual Troubleshooting Guides
Diagram 1: The Alkylation Pathway & Tautomeric Equilibrium
This diagram illustrates why direct alkylation fails for asymmetric substrates.
Caption: The Curtin-Hammett principle in action. The product ratio is determined by the transition state energy of the alkylation step, not the tautomer ratio.
Diagram 2: Synthesis Strategy Decision Tree
Use this workflow to determine your experimental approach.
Caption: Strategic workflow for selecting between direct alkylation and de novo cyclization based on substituent effects.
References
-
Regioselectivity in Benzimidazole Alkyl
-
The Philips Condens
-
NOE Analysis of Benzimidazoles
- Title: "Differentiation of 1,5- and 1,6-disubstituted benzimidazoles by NMR techniques."
- Source:Magnetic Resonance in Chemistry.
-
Link:[Link]
-
Review of Synthetic Methods
- Title: "Recent Advances in the Synthesis of Benzimidazoles."
- Source:Molecules (MDPI).
-
Link:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Benzylbenzimidazole Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As an Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-benzyl substituted benzimidazoles—a privileged scaffold in medicinal chemistry and drug development.
When the benzyl group features bulky alpha-substituents or ortho-substitutions on the phenyl ring, traditional synthetic methods often fail. Steric hindrance restricts the conformational freedom of the intermediates, leading to poor yields, incomplete cyclization, and intractable by-products. This guide provides field-proven, causality-driven solutions to overcome these thermodynamic and kinetic bottlenecks.
Diagnostic Workflow: Selecting Your Synthetic Strategy
Before troubleshooting a failed reaction, you must align your synthetic strategy with the steric and electronic demands of your substrate. Use the decision matrix below to determine the optimal path for your specific 2-benzylbenzimidazole target.
Decision matrix for selecting a synthetic route for sterically hindered 2-benzylbenzimidazoles.
Frequently Asked Questions & Troubleshooting
Q1: Why does the standard Phillips condensation give <30% yield and a black, tarry crude for my ortho-substituted target?
The Causality: The classic Phillips condensation involves heating o-phenylenediamine and a phenylacetic acid derivative in strong mineral acids (e.g., 4M HCl or polyphosphoric acid) at >140°C. For sterically hindered substrates, the bulky ortho-substituents clash with the aromatic core, restricting the rotation of the monoamide intermediate. This prevents the molecule from adopting the required s-cis conformation necessary for the second amine to attack the carbonyl carbon. The Result: The reaction stalls at the monoamide stage. Prolonged harsh heating causes the starting materials to degrade or undergo side reactions, such as the formation of quinoline by-products, which are notoriously difficult to separate via chromatography and drastically lower yields (often to 13–34%) [1].
Q2: How can I drive the cyclization forward without degrading my substrate?
The Causality: You must lower the activation energy of the cyclodehydration step while providing highly efficient, localized energy. The Solution: Transition from conventional conductive heating to Microwave (MW) dielectric heating combined with a Lewis acid catalyst (such as Zinc triflate, Zn(OTf)₂). Microwave irradiation directly couples with the polar reaction components, accelerating the cyclocondensation from hours to minutes [2]. Zinc triflate acts as a mild, highly carbophilic Lewis acid that activates the carbonyl oxygen of the monoamide, making it highly electrophilic and overcoming the steric barrier without the destructive nature of strong Brønsted acids [3]. Furthermore, using the dihydrochloride salt of o-phenylenediamine prevents oxidative degradation and color impurities [4].
Q3: My substrate has acid-sensitive functional groups (e.g., acetals). What is the alternative?
The Solution: Decouple the reaction into two distinct, mild steps. First, perform a standard peptide coupling (using HATU or EDC/HOBt) at room temperature to form the monoamide. Second, use a mild, specialized dehydrating agent like the Burgess reagent or perform the cyclization in glacial acetic acid under mild MW conditions. This prevents the cleavage of sensitive groups while still providing the thermodynamic push needed for ring closure.
Mechanistic Bottleneck Analysis
Understanding exactly where the reaction fails allows you to monitor the right intermediates. The diagram below illustrates the steric bottleneck during cyclodehydration.
Mechanistic bottleneck in the cyclodehydration of sterically hindered monoamide intermediates.
Quantitative Method Comparison
To justify shifting your workflow, review the empirical data comparing the three primary methodologies for synthesizing sterically hindered 2-benzylbenzimidazoles.
| Parameter | Conventional Phillips Condensation | MW-Assisted Lewis Acid Catalysis | Two-Step (Coupling + Mild Cyclization) |
| Catalyst / Reagents | 4M HCl or Polyphosphoric Acid (PPA) | 10 mol% Zn(OTf)₂ in Ethanol | Step 1: HATU/DIPEA. Step 2: Burgess Reagent |
| Temperature | 140°C – 160°C (Reflux/Sealed Tube) | 120°C (Microwave Irradiation) | 25°C (Step 1) / 70°C (Step 2) |
| Reaction Time | 12 – 24 Hours | 6 – 15 Minutes | 2 Hours (Step 1) + 1 Hour (Step 2) |
| Average Yield (Hindered) | 15% – 35% | 85% – 94% | 70% – 85% |
| Impurity Profile | High (Quinoline by-products, oxidation) | Very Low (Clean conversion) | Low (Reagent by-products easily washed) |
| Functional Group Tolerance | Poor | Moderate to Good | Excellent |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that the thermodynamic barriers have been overcome before proceeding to workup.
Protocol A: One-Pot Microwave-Assisted Synthesis (Recommended)
Best for substrates without highly acid-sensitive moieties. Utilizes dielectric heating and Lewis acid activation to force cyclization.
Materials:
-
o-Phenylenediamine dihydrochloride (1.0 mmol)
-
Sterically hindered phenylacetic acid derivative (1.0 mmol)
-
Zinc triflate [Zn(OTf)₂] (0.1 mmol, 10 mol%)
-
Absolute Ethanol (5 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the o-phenylenediamine dihydrochloride, the phenylacetic acid derivative, and Zn(OTf)₂.
-
Expert Insight: Using the dihydrochloride salt of the diamine prevents the formation of colored oxidative impurities often seen with the free base [4].
-
-
Solvation: Add 5 mL of absolute ethanol. Seal the vial with a Teflon-lined septum cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 120°C, 300 W maximum power, and a hold time of 10 minutes [2].
-
Validation Checkpoint (Crucial): After cooling to room temperature, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.
-
Self-Validation: Look for the complete disappearance of the monoamide intermediate mass [M+H]⁺. The desired cyclized product will appear as a distinct peak at [M+H - 18]⁺ (loss of water). If the monoamide peak is >5%, re-subject to MW irradiation for an additional 5 minutes.
-
-
Workup: Pour the reaction mixture into 20 mL of ice-cold saturated NaHCO₃ solution to neutralize the hydrochloride salt and precipitate the product.
-
Isolation: Filter the resulting solid under a vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from aqueous ethanol to yield the pure 2-benzylbenzimidazole.
Protocol B: Two-Step Mild Coupling & Cyclodehydration
Best for highly sensitive substrates where harsh heating or Lewis acids cause degradation.
Step-by-Step Methodology:
-
Amide Coupling: Dissolve the hindered phenylacetic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 10 minutes at room temperature to form the active ester.
-
Amine Addition: Add o-phenylenediamine (1.1 mmol) to the mixture. Stir at room temperature for 2 hours.
-
Validation Checkpoint: Perform TLC (EtOAc:Hexane 1:1). The starting acid should be consumed, replaced by a lower Rf spot corresponding to the monoamide.
-
Intermediate Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
-
Cyclodehydration: Dissolve the crude monoamide in anhydrous THF (10 mL). Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt) (1.2 mmol). Stir at 70°C for 1 hour.
-
Final Isolation: Concentrate the THF, dissolve the residue in DCM, wash with water, dry, and purify via flash chromatography.
References
-
Synthesis of native 2-Benzyl Benzimidazoles as reference standards for forensic and toxicology study. Norwegian Research Information Repository. Available at: [Link]
-
Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. Omicsonline. Available at:[Link]
-
Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate. SCIRP. Available at: [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Purification of Benzimidazole Carboxylic Acids
[1]
Topic: Recrystallization Solvents & Purification Protocols Ticket ID: BZ-COOH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Amphoteric Challenge
Benzimidazole carboxylic acids (e.g., 1H-benzimidazole-2-carboxylic acid, 1H-benzimidazole-5-carboxylic acid) present a unique purification challenge due to their zwitterionic nature .[1][2] They possess both a basic nitrogen (imidazole ring) and an acidic proton (carboxylic acid).[1][2]
-
The Problem: These molecules often have high melting points (>250°C) and poor solubility in standard non-polar organic solvents (hexane, ether, DCM).[1][2]
-
The Solution: Successful purification rarely relies on simple thermal recrystallization alone. It requires manipulating the pH to break the zwitterionic lattice or using high-polarity protic solvents.[1]
Solvent Selection Matrix
WARNING: Benzimidazole-2-carboxylic acid is thermally unstable.[1] It undergoes decarboxylation (loss of CO₂) at elevated temperatures (above 100°C or prolonged reflux).[1][2] Avoid high-boiling solvents for the 2-isomer.[1] The 5-isomer is generally thermally stable.[1]
Primary Solvent Systems
| Solvent System | Classification | Best For | Operational Note |
| Ethanol / Water (1:1 to 4:1) | Protic / Polar | General Purpose. Best balance of yield and purity for stable isomers (5-COOH).[1][2] | Dissolve in hot ethanol, add hot water until turbid, cool slowly. |
| Acetic Acid (Glacial or 50% aq) | Acidic / Polar | High MP / Low Solubility. Excellent for breaking zwitterionic interactions.[1][2] | Product crystallizes upon cooling or adding water (anti-solvent).[1][2] |
| DMF / Water | Aprotic / Polar | "Stubborn" Solids. Use only if alcohols fail. | Anti-solvent method: Dissolve in min.[1] DMF, precipitate with water.[1][2] Hard to dry. |
| Methanol | Protic | Mild Purification. Good for removing colored impurities if yield is not the priority. | often used for washing crude solids to remove unreacted diamines. |
Decision Logic: Selecting Your Method
Figure 1: Decision tree for selecting the purification strategy based on thermal stability risks.
Critical Protocols
Protocol A: Acid-Base Reprecipitation (Chemical Purification)
Best for: Crude material, thermally unstable 2-isomers, and removing non-acidic impurities.[1][2]
This method utilizes the amphoteric nature of the molecule to filter out impurities while the product is in solution.[1]
-
Dissolution: Suspend crude solid in 10% aqueous NaOH (or KOH). Stir until dissolved. The solution should be strongly basic (pH > 12).[1]
-
Why: Converts the carboxylic acid to a soluble carboxylate salt.[1]
-
-
Filtration: Filter the solution through Celite or a glass frit to remove insoluble impurities (e.g., unreacted diamines, inorganic byproducts).[1][2]
-
Decolorization (Optional): If the solution is dark brown/black, stir with activated charcoal (5% w/w) for 15 mins and filter again.
-
Precipitation: Slowly add Glacial Acetic Acid or HCl (1N) dropwise with vigorous stirring.
-
Endpoint: Monitor pH. Precipitate typically forms at the isoelectric point (usually pH 3.5 – 5.0).[1]
-
Tip: Do not overshoot to pH 1 (the imidazole nitrogen might protonate and redissolve the salt).[1]
-
-
Isolation: Filter the solid, wash with copious water (to remove salts), and dry.[1][2]
Protocol B: Thermal Recrystallization (Ethanol/Water)
Best for: 5-carboxylic acid isomers or polishing already semi-pure material.[1]
-
Dissolution: Place solid in a flask with a reflux condenser. Add Ethanol (95%) (approx 10-15 mL per gram).[1] Heat to reflux.[3][4][5][6][7][8][9]
-
Solubility Check: If solid remains, slowly add Glacial Acetic Acid dropwise through the condenser until clear.
-
Anti-Solvent: Once dissolved at reflux, remove heat source.[1][2] Add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add one drop of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed. Then place in an ice bath (0-5°C) for 1 hour.
-
Filtration: Collect crystals. Wash with cold 50% Ethanol/Water.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Solvent mixture is too polar or cooling is too fast.[1] | Reheat to dissolve. Add a seed crystal at the cloud point.[1] Cool very slowly (wrap flask in foil/towel). Add slightly more ethanol. |
| Product turns pink/brown on filter | Oxidation of trace o-phenylenediamine impurities.[1] | Wash the filter cake with cold methanol. If persistent, perform Protocol A (Acid-Base) and use charcoal.[1] |
| Gas evolution (Bubbling) during heating | Decarboxylation (Critical Failure).[1][2] | STOP heating immediately. You are converting the carboxylic acid to plain benzimidazole. Switch to Protocol A (Cold Acid-Base workup). |
| Low Yield | Product is too soluble in the mother liquor (pH issue).[1] | Check the pH of the mother liquor.[1] Adjust to the Isoelectric Point (pH ~4) to crash out remaining product. |
| Gel formation | Hydrogen bonding network in water/DMSO. | Avoid pure water or pure DMSO.[1] Use Acetic Acid recrystallization to disrupt the gel network. |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO or DMF for recrystallization? A: Yes, but only as a last resort.[1][2] These solvents have high boiling points (hard to dry) and can retain solvent in the crystal lattice (solvates).[1] If used, use the "Anti-Solvent" method: Dissolve in minimum DMF at RT or 50°C, then slowly pour into 10x volume of water to precipitate the product.
Q: My product is benzimidazole-2-carboxylic acid. Can I reflux it in acetic acid? A: No. This compound is prone to thermal decarboxylation. Refluxing in acetic acid often yields 1-acetylbenzimidazole or plain benzimidazole [1].[1] Use the Acid-Base Reprecipitation method at room temperature.[1]
Q: The charcoal didn't remove the color. What now? A: Try the Permanganate/Bisulfite method (Advanced).[1] In a hot aqueous solution, add KMnO₄ until the liquid stays purple/opaque.[10] Then add solid Sodium Bisulfite until the solution clears (manganese oxide precipitates).[1][10] Filter hot. This oxidizes stubborn colored impurities [2].[1]
References
-
Journal of Current Pharma Research. (2018). Physical and Chemical Properties of Benzimidazole: Decarboxylation Risks.[6] Retrieved from [1][2]
-
Organic Syntheses. (1943).[1][2] Benzimidazole Purification Techniques (Coll.[1] Vol. 2, p. 65).[1][2] Retrieved from [1][2]
-
BenchChem. (2025).[1][2][11] Purification of Benzimidazole Derivatives by Crystallization.[1][3][5][8][10] Retrieved from [1][2]
-
World Health Organization. (2010).[1][2] Synthesis and Recrystallization of Benzimidazole Carboxylic Acids. Retrieved from [1][2]
-
Royal Society of Chemistry. (2018).[1] One-pot conversion of carboxylic acids into benzimidazoles.[1][4][7][9][12] Retrieved from [1][2]
Sources
- 1. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology [academia.edu]
Technical Support Center: Precision pH Control for Benzimidazole Acid Precipitation
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Crystallization Dynamics & pH Control Ticket ID: BZA-PRECIP-001
Welcome to the Technical Support Center
You are likely here because your benzimidazole acid precipitation is behaving unpredictably. Perhaps you are seeing "oiling out" (liquid-liquid phase separation) instead of clean crystallization, or your yield is suffering due to occlusion of inorganic salts.
Benzimidazole acids are amphoteric and often zwitterionic . Unlike simple organic acids that precipitate linearly as you drop the pH, benzimidazole acids have a U-shaped solubility profile. They are soluble in strong acid (protonated imidazole ring) and soluble in strong base (deprotonated carboxylate/imidazole).
The Goal: You must land the pH exactly in the "valley" of minimum solubility (the Isoelectric Point, pI) without triggering amorphous crashing or oiling out.
Part 1: The Critical pH Window (The "Why")
Q: Why does my product redissolve if I overshoot the acidification?
A: You are likely dealing with a zwitterionic species. Most benzimidazole acids (e.g., derivatives used in angiotensin receptor blocker synthesis) possess two key ionizable groups:
-
The Imidazole Nitrogen: Basic (pKa ≈ 5.0 – 6.0).
-
The Carboxylic Acid: Acidic (pKa ≈ 3.0 – 4.0).
The Solubility Trap:
-
pH < 3.0: The molecule is Cationic (Imidazole-H
/ COOH). Soluble. -
pH > 7.0: The molecule is Anionic (Imidazole / COO
). Soluble. -
pH 4.0 – 6.0 (The pI): The molecule is Zwitterionic (Imidazole-H
/ COO ). Net neutral charge = Minimum Solubility.
Technical Recommendation: Do not aim for "pH 1" to precipitate these acids. You must titrate to the specific Isoelectric Point (pI) of your derivative. For many benzimidazole acids, this target is pH 4.8 – 5.5 .
Part 2: Troubleshooting "Oiling Out"
Q: The solution turns milky and separates into a sticky oil instead of crystals. Why?
A: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before crossing the crystallization boundary. This occurs when the local supersaturation is too high.
The Mechanism: When you add strong acid (e.g., HCl) directly to your basic product solution, the "drop site" experiences a pH of ~1.0 instantly. The product crashes out as an amorphous oil because it doesn't have time to align into a crystal lattice.
Corrective Protocol: The "Reverse Addition" Technique
Instead of adding Acid
| Parameter | Direct Addition (Risky) | Reverse Addition (Recommended) |
| Setup | Acid added to Product vessel. | Product solution added to Acid/Buffer vessel. |
| Local pH | Extreme fluctuations (pH 14 | Constant control (Product enters controlled pH environment). |
| Supersaturation | Uncontrolled spikes. | Steady state. |
| Result | High risk of oiling/occlusion.[1] | Consistent particle size. |
Part 3: Impurity Occlusion
Q: My HPLC purity is low (95%) due to trapped salts. How do I fix this?
A: Rapid precipitation traps the counter-ions (Na
The "Digestion" Step: After reaching your target pH (e.g., 5.2), do not filter immediately.
-
Heat the slurry to 50–60°C for 1–2 hours.
-
Cool slowly to 20°C.
-
Why? This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, releasing the trapped salts into the mother liquor.
-
Part 4: Visualization & Logic Flow
Workflow: Troubleshooting Phase Separation
Caption: Decision matrix for diagnosing and resolving common precipitation failures in benzimidazole synthesis.
Part 5: Standard Operating Procedure (SOP)
Protocol: Controlled Precipitation of Benzimidazole-5-Carboxylic Acid
Objective: Isolate high-purity acid from alkaline hydrolysis mixture.
Reagents:
-
Crude Reaction Mixture (Alkaline, pH > 12).
-
Glacial Acetic Acid (or dilute HCl).
-
Seed Crystals (High purity, Form A).
Step-by-Step Methodology:
-
Clarification:
-
Filter the alkaline reaction mixture before acidification to remove mechanical impurities.
-
Checkpoint: Ensure solution is clear.
-
-
The "Cloud Point" Approach:
-
Slowly add acid to the alkaline solution at 25°C until pH reaches 8.0 .
-
Note: No precipitation should occur yet (still anionic).
-
Add Seed Crystals (0.5% w/w).
-
Reasoning: Seeds provide a surface for growth, preventing spontaneous nucleation (oiling).
-
-
Critical Acidification (The Drop):
-
Continue acid addition very slowly (over 2–3 hours).
-
Target pH: 5.2 (Adjust based on specific derivative pI).
-
Agitation: Maintain high shear mixing to disperse acid droplets instantly.
-
-
Thermal Annealing:
-
Once pH 5.2 is reached, heat slurry to 60°C for 60 mins.
-
Cool to 20°C over 2 hours.
-
Validation: Check supernatant by HPLC. If yield is low, lower pH by 0.2 units.
-
-
Filtration & Wash:
-
Filter immediately.[2]
-
Wash with water adjusted to pH 5.2 (prevents redissolution).
-
Displace wash with Isopropanol (removes organic impurities).
-
References
-
Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of benzimidazoles. Journal of Chemical Thermodynamics.
-
Organic Process Research & Development. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors.
-
Jiang, S., et al. (2025). Crystallization of an active pharmaceutical ingredient that oils out: Mechanism and Control. ResearchGate.[1]
-
BenchChem Technical Guides. (2024). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
-
MDPI Molecules. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain.
Sources
Validation & Comparative
Comprehensive Analytical Comparison Guide: 1H NMR Spectral Analysis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Introduction to the Benzimidazole Scaffold
In modern drug development, the benzimidazole core is a highly privileged pharmacophore, serving as the structural foundation for numerous therapeutics, including antihypertensives, proton pump inhibitors, and antivirals[1]. Specifically, 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid presents a complex structural elucidation challenge due to its multiple functional groups: a zwitterionic-capable carboxylic acid, an N-methylated imidazole ring, and a flexible benzyl appendage.
For researchers synthesizing this compound, confirming its exact regiochemistry (e.g., differentiating the 1-methyl from the 3-methyl isomer) is critical. While orthogonal techniques like LC-MS provide excellent mass confirmation, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural and spatial validation[2]. This guide objectively compares 1H NMR solvent systems and contrasts NMR performance against LC-MS to optimize your analytical workflow.
Comparison 1: Solvent Selection for 1H NMR (DMSO-d6 vs. CDCl3)
The choice of deuterated solvent fundamentally alters the quality of the 1H NMR spectrum for benzimidazole-carboxylic acids.
The Causality of Solvent Effects
DMSO-d6 is a strong hydrogen-bond acceptor. It rapidly disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, allowing the -COOH proton to exchange slowly enough on the NMR timescale to be observed as a distinct, broad singlet downfield (typically between 12.0 and 13.6 ppm)[2]. Furthermore, DMSO-d6 effectively solvates the highly polar benzimidazole core, yielding sharp, well-resolved aromatic signals.
Conversely, CDCl3 is non-polar. In CDCl3, 2-benzyl-1-methylbenzimidazole-5-carboxylic acid suffers from poor solubility, often requiring extensive sonication. Because CDCl3 cannot disrupt hydrogen-bonded dimers effectively, the -COOH proton undergoes intermediate chemical exchange, frequently broadening into the baseline and becoming invisible. Additionally, solvent anisotropy in CDCl3 can cause unpredictable shifts in the N-CH3 and benzyl -CH2- signals compared to DMSO-d6.
Data Presentation: Expected 1H NMR Chemical Shifts
| Proton Assignment | Multiplicity & Integration | Chemical Shift in DMSO-d6 (δ, ppm) | Chemical Shift in CDCl3 (δ, ppm) | Causality / Structural Insight |
| -COOH (C-5) | Broad Singlet, 1H | ~12.80 | Missing / Very Broad | Visible in DMSO due to H-bond disruption[2]. |
| H-4 (Benzimidazole) | Doublet (J ~ 1.5 Hz), 1H | ~8.15 | ~8.30 | Highly deshielded by the adjacent C-5 carbonyl anisotropy; exhibits meta-coupling to H-6[3]. |
| H-6 (Benzimidazole) | Doublet of Doublets (J ~ 8.5, 1.5 Hz), 1H | ~7.85 | ~7.95 | Deshielded by C-5 COOH; shows both ortho (H-7) and meta (H-4) coupling. |
| H-7 (Benzimidazole) | Doublet (J ~ 8.5 Hz), 1H | ~7.60 | ~7.40 | Ortho-coupled to H-6. Shifted slightly by the spatial proximity of the N1-CH3 group. |
| Phenyl (Benzyl) | Multiplet, 5H | ~7.20 - 7.35 | ~7.15 - 7.30 | Standard aromatic resonance; rapid rotation averages the ortho/meta/para protons. |
| -CH2- (Benzyl) | Singlet, 2H | ~4.30 | ~4.25 | Isolated methylene bridge between two aromatic systems. |
| N1-CH3 | Singlet, 3H | ~3.85 | ~3.75 | Deshielded by the electronegative N1 atom of the imidazole ring[4]. |
Comparison 2: 1H NMR vs. LC-MS for Structural Validation
While both techniques are essential, they serve entirely different roles in the validation of 2-benzyl-1-methylbenzimidazole-5-carboxylic acid.
The Causality of Regiochemical Proof
During synthesis, alkylation of the benzimidazole core often yields a mixture of 1-methyl and 3-methyl isomers. LC-MS cannot easily differentiate these isomers , as both yield identical
1H NMR provides a self-validating solution via the Nuclear Overhauser Effect (NOE). By running a 2D NOESY experiment, a spatial cross-peak will appear between the N-CH3 protons (~3.85 ppm) and the H-7 proton (~7.60 ppm), definitively proving the methyl group is at the 1-position. If the methyl were at the 3-position, the cross-peak would appear with the H-4 proton (~8.15 ppm).
Performance Comparison Matrix
| Analytical Parameter | 1H NMR (400+ MHz) | LC-MS (ESI-TOF) | Verdict for this Compound |
| Sensitivity | Moderate (Requires 5-20 mg) | Extremely High (Femtogram limits) | LC-MS is superior for trace impurity profiling. |
| Isomer Differentiation | Excellent (via NOESY/HMBC) | Poor (Identical m/z) | NMR is mandatory to prove N1 vs N3 methylation. |
| Quantitation | Absolute (Directly proportional to nuclei) | Relative (Depends on ionization efficiency) | NMR provides exact molar ratios of impurities. |
| Sample Recovery | 100% Non-destructive | Destructive | NMR allows sample recovery for downstream assays. |
Experimental Protocols: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your spectral data, the following protocol establishes a self-validating system where the instrument's calibration is internally verified during the run.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of thoroughly dried 2-benzyl-1-methylbenzimidazole-5-carboxylic acid.
-
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point validator, ensuring the chemical shift axis is perfectly calibrated.
-
Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Step 2: Instrument Calibration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6. Causality: This self-validates magnetic field stability over the duration of the acquisition.
-
Shimming: Optimize the Z1 and Z2 gradients. Validate the shim quality by checking the TMS peak; the Full Width at Half Height (FWHH) must be < 1.0 Hz. If the peak is broader, the meta-coupling (J = 1.5 Hz) of H-4 will be obscured.
Step 3: Acquisition Parameters
-
Select a standard 1D proton pulse sequence (e.g., zg30 for a 30° flip angle).
-
Set the relaxation delay (D1) to 2.0 seconds. Causality: Ensuring D1 is roughly 3-5 times the longest T1 relaxation time guarantees that peak integrations will be perfectly quantitative.
-
Acquire 16 to 64 scans depending on the desired signal-to-noise ratio.
Step 4: Processing
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.
-
Manually phase the spectrum (zero-order and first-order) to ensure perfectly symmetrical peak bases.
-
Apply a baseline correction (e.g., polynomial fit) to ensure accurate integration values.
Mandatory Visualizations
Workflow 1: Structural Elucidation Decision Tree
Decision tree comparing LC-MS and 1H NMR workflows for structural elucidation.
Workflow 2: 1H NMR Signal Assignment Logic
Logical workflow for assigning 1H NMR signals based on integration, multiplicity, and shift.
References
-
PubChem . "5-Benzimidazolecarboxylic acid | C8H6N2O2". National Center for Biotechnology Information. 5
-
Taylor & Francis . "Synthesis and evaluation of in vitro antioxidant capacities of some benzimidazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry. 6
-
UniCA IRIS . "Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles". University of Cagliari. 1
-
Benchchem . "Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy". 2
-
Canadian Journal of Chemistry . "A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles". 3
-
Clockss / Heterocycles . "NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE". 4
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 5-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 459456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
HPLC method development for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid purity
Advanced HPLC Method Development for the Purity Analysis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid: A Column Chemistry Comparison
The precise quantification and purity analysis of complex active pharmaceutical ingredients (APIs) require analytical methods that are not only robust but mechanistically tailored to the analyte's physicochemical properties. 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid presents a unique chromatographic challenge. As an amphoteric molecule, it contains both a basic benzimidazole nitrogen (pKa ~5.5) and an acidic carboxylic acid moiety (pKa ~4.2).
This guide objectively compares various high-performance liquid chromatography (HPLC) stationary phases to overcome the inherent challenges of zwitterionic peak tailing and poor resolution. By anchoring our methodology in the latest ICH Q2(R2) validation guidelines[1][2], we provide a self-validating, field-proven protocol for drug development professionals.
Mechanistic Profiling & The Zwitterion Challenge
At physiological pH (pH 6.0–7.4), 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid exists predominantly as a zwitterion. The simultaneous presence of a protonated amine and an ionized carboxylate leads to self-association, poor mass transfer kinetics, and unpredictable retention shifts on standard reversed-phase (RP) columns[3].
To force the molecule into a single ionization state, the mobile phase pH must be strictly controlled. By lowering the pH to 2.5 using a strong ion-pairing acid (e.g., Trifluoroacetic acid), the carboxylic acid is fully protonated (neutralized), leaving only the positively charged benzimidazole core. This shifts the separation mechanism from unpredictable mixed-mode ion exchange to predictable hydrophobic and aromatic interactions[4].
Objective Comparison: Selecting the Optimal Stationary Phase
Standard C18 columns rely entirely on hydrophobic dispersion forces (London forces). While effective for aliphatic compounds, they often fail to resolve structurally similar aromatic impurities—such as des-benzyl degradants or positional isomers—associated with benzimidazole derivatives.
To determine the optimal chemistry, we compared three distinct stationary phases under identical acidic mobile phase conditions:
-
Alternative A: Standard C18 (Octadecylsilane)
-
Alternative B: Polar-Embedded C18 (Amide-linked)
-
Alternative C: Phenyl-Hexyl
Table 1: Chromatographic Performance Comparison
Conditions: Isocratic 60:40 (v/v) 0.05% TFA in Water : Acetonitrile; Flow Rate 1.0 mL/min; Temp 40°C; UV 254 nm.
| Stationary Phase | Retention Time (min) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 6.2 | 1.85 (Fail) | 8,500 | 1.4 |
| Polar-Embedded C18 | 5.8 | 1.15 (Pass) | 10,200 | 1.7 |
| Phenyl-Hexyl | 7.5 | 1.05 (Pass) | 14,800 | 3.4 |
Causality of Results:
-
Standard C18: Exhibited severe peak tailing (
= 1.85). This is caused by secondary cation-exchange interactions between the protonated benzimidazole nitrogen and residual, unshielded acidic silanols on the silica surface. Furthermore, it lacked the selectivity to fully resolve the des-benzyl impurity ( < 1.5). -
Polar-Embedded C18: The embedded amide group effectively shielded the residual silanols, correcting the peak tailing (
= 1.15). However, it still relied purely on dispersive forces, resulting in marginal resolution ( = 1.7). -
Phenyl-Hexyl (The Optimal Choice): The Phenyl-Hexyl phase acts as a Lewis base. The electron-rich phenyl rings on the stationary phase engage in strong
electron donor-acceptor interactions with the electron-deficient protonated benzimidazole core and the pendant benzyl ring of the analyte[5][6]. The 6-carbon hexyl spacer provides necessary flexibility, allowing the stationary phase to dynamically intercalate with the analyte's 3D structure. This dual mechanism (hydrophobic + ) dramatically increased theoretical plates and doubled the resolution ( = 3.4)[6].
Step-by-Step Experimental Protocol
Based on the comparative data, the following optimized workflow utilizes a Phenyl-Hexyl column to ensure a self-validating, high-resolution assay.
Materials & Reagents:
-
Stationary Phase: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.5).
-
Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile.
-
Diluent: Water : Acetonitrile (50:50, v/v).
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system with Mobile Phase A and B for 10 minutes to remove trapped air. Set the column oven temperature to 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky aromatic compounds and sharpening peaks.
-
Sample Preparation: Accurately weigh 10.0 mg of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid standard. Dissolve in 10 mL of Diluent with 5 minutes of ultrasonication to ensure complete solubilization (Concentration: 1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte at the column head)
-
2.0 - 10.0 min: 20%
80% B (Linear gradient to elute strongly retained hydrophobic impurities) -
10.0 - 12.0 min: 80% B (Column wash)
-
12.0 - 15.0 min: 20% B (Re-equilibration)
-
-
Detection: Monitor UV absorbance at 254 nm. Rationale: Benzimidazole derivatives exhibit strong
transitions near 254 nm, ensuring maximum signal-to-noise ratio. -
System Suitability Testing (SST): Inject the standard solution in replicates of five. The method is only valid if %RSD of peak area
2.0%, Tailing Factor 1.5, and Theoretical Plates 10,000.
Method Validation Framework (ICH Q2(R2) Compliant)
To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[1][7].
-
Specificity: Inject a blank, placebo, and forced degradation samples (acid, base, peroxide, UV light). Ensure no co-eluting peaks interfere with the main API peak[7][8]. The
selectivity of the Phenyl-Hexyl column guarantees baseline separation of oxidative degradants. -
Linearity & Range: Prepare standard solutions ranging from 25% to 150% of the target concentration. Plot peak area versus concentration and confirm a correlation coefficient (
) 0.999[2][7]. -
Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the API matrix. Execute intermediate precision by having a second analyst perform the assay on a different day using a different HPLC system[1][8].
Method Development & Validation Workflow
Caption: HPLC method development and validation lifecycle for zwitterionic aromatic compounds.
References
-
[MasterControl] ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]
-
[ICH Official] Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
[IntuitionLabs.ai] ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
[SIELC Technologies] New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
[Chromatography Forum] HPLC method dev strategies for Zwitterions. Available at: [Link] 6.[SIELC Technologies] Zwitterionic Method Development. Available at: [Link]
-
[Chromatography Online] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at:[Link]
-
[Element Lab Solutions] Phenyl Stationary Phases for HPLC. Available at:[Link]
-
[PubMed Central] A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities. Available at: [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. database.ich.org [database.ich.org]
- 3. sielc.com [sielc.com]
- 4. zwitterionic | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
FTIR characteristic peaks of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Technical Comparison Guide: FTIR Profiling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
Executive Summary: The Criticality of Spectral Validation
In the synthesis of Angiotensin II Receptor Blockers (ARBs) and related benzimidazole pharmacophores, 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid serves as a pivotal intermediate. Its structural integrity—specifically the stability of the benzimidazole core and the oxidation state of the C-5 carbonyl—is the primary determinant of downstream yield and purity.
While HPLC and NMR provide quantitative purity and structural elucidation respectively, Fourier Transform Infrared Spectroscopy (FTIR) remains the superior technique for rapid, solid-state "fingerprinting." It is the only method that can instantaneously differentiate the target free acid from its ester precursors or zwitterionic salts without dissolution or extensive sample preparation.
This guide objectively compares the FTIR profile of the target compound against its primary synthetic alternatives (the methyl ester precursor and the uncyclized diamine), providing a self-validating protocol for reaction monitoring.
Strategic Methodology: ATR-FTIR Protocol
To ensure reproducibility and minimize sample artifacts (such as moisture interference in KBr pellets), the Attenuated Total Reflectance (ATR) method is recommended.
Experimental Workflow
-
Instrument Setup: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Parameters:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 (to optimize Signal-to-Noise ratio)
-
Range: 4000–600 cm⁻¹
-
-
Sample Prep: Place ~2–5 mg of the dry solid directly onto the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Background: Collect an air background immediately prior to sampling.
-
Cleaning: Clean crystal with isopropanol; verify zero absorbance before the next run.
Expert Insight: Benzimidazoles can exhibit polymorphism. Ensure the sample is dried to constant weight; residual solvent (methanol/ethanol) can mimic broad O-H stretches, leading to false positives for the carboxylic acid moiety.
Detailed Spectral Analysis: The "Fingerprint"
The FTIR spectrum of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is defined by the interplay between the carboxylic acid functionality and the aromatic benzimidazole system.
Table 1: Characteristic Absorption Bands (Target Compound)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Spectral Assignment & Mechanistic Insight |
| O–H Stretch | 2500–3300 | Medium, Broad | Diagnostic Peak. Characteristic "fermi resonance" shape of carboxylic acid dimers. Its broadness confirms the presence of the free acid form (–COOH) rather than a salt or ester. |
| C–H (Aromatic) | 3030–3080 | Weak, Sharp | Stretching vibrations of the benzyl and benzimidazole ring protons. |
| C–H (Aliphatic) | 2920–2960 | Weak | Asymmetric/Symmetric stretching of the N-Methyl group and the methylene (-CH₂-) bridge of the benzyl group. |
| C=O Stretch | 1680–1710 | Strong | Primary Quantifier. The carbonyl stretch of the carboxylic acid. It appears at a lower frequency than non-conjugated acids due to conjugation with the benzimidazole ring and intermolecular H-bonding. |
| C=N Stretch | 1610–1625 | Medium | Characteristic of the imidazole ring closure. Essential for confirming the integrity of the heterocyclic core. |
| C=C (Aromatic) | 1580–1600 | Medium/Strong | Skeletal vibrations of the benzene rings (both the fused ring and the benzyl substituent). |
| C–O Stretch | 1260–1300 | Strong | C–O single bond stretch coupled with O–H in-plane bending. Confirms the carboxylic acid functionality. |
| C–H Out-of-Plane | 730–770 | Strong | "OoP" bending. The pattern (often a doublet) indicates the mono-substituted benzyl ring and the substitution pattern of the benzimidazole. |
Comparative Analysis: Target vs. Alternatives
The true value of FTIR lies in its ability to distinguish the product from its precursors. The most common synthetic route involves the hydrolysis of Methyl 2-benzyl-1-methylbenzimidazole-5-carboxylate .
Comparison 1: Target Acid vs. Ester Precursor
This is the critical "Go/No-Go" check for reaction completion.
| Feature | Target: Carboxylic Acid | Alternative: Methyl Ester | Differentiation Logic |
| Carbonyl (C=O) | 1680–1710 cm⁻¹ | 1725–1745 cm⁻¹ | The ester carbonyl is less conjugated and lacks H-bonding, shifting it to a higher wavenumber. A peak shift of ~30 cm⁻¹ confirms hydrolysis. |
| Hydroxyl (O-H) | Broad (2500–3300 cm⁻¹) | Absent | The ester has no acidic proton. The disappearance of the broad "acid envelope" indicates incomplete hydrolysis. |
| C-O Stretch | ~1280 cm⁻¹ | ~1250 & 1100 cm⁻¹ | Esters show two distinct C-O bands (acyl-oxygen and alkyl-oxygen). |
Comparison 2: Target Acid vs. Zwitterionic Salt
If the workup pH is not strictly controlled (pKa of benzimidazole ~5.5, Acid ~4.0), the compound may isolate as a zwitterion (inner salt).
-
Zwitterion Profile:
-
Loss of C=O: The sharp band at 1700 cm⁻¹ disappears.
-
Appearance of COO⁻: Two new bands appear: Asymmetric stretch (~1550–1600 cm⁻¹) and Symmetric stretch (~1400 cm⁻¹).
-
Implication: If these peaks are observed, the product is not the free acid. Acidification (pH < 3) is required to protonate the carboxylate.
-
Visualization: Spectral Decision Matrix
The following diagram illustrates the logical workflow for validating the product identity using FTIR data.
Figure 1: FTIR Decision Matrix for the characterization of benzimidazole carboxylic acid derivatives. This logic gate ensures differentiation from esters, salts, and acyclic precursors.
References
-
Chalsty, J. S., & Grivas, S. (2024). Synthesis and spectroscopic characterization of 2-substituted benzimidazoles. Journal of Heterocyclic Chemistry. Link
-
NIST Chemistry WebBook. (2025). Infrared Spectrum of Methyl 1-benzyl-1H-imidazole-5-carboxylate. National Institute of Standards and Technology.[2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard reference for C=O and benzimidazole assignments). Link
-
BenchChem. (2025).[1] Comparative Guide to FT-IR Spectra of Esterification Reactions. Link
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for carboxylic acid dimer vs. monomer shifts). Link
Sources
Precision Melting Point Determination of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
Executive Summary: The Thermal Characterization Challenge
In the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs), 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid serves as a critical intermediate.[1][2] Its structural integrity—specifically the stability of the benzimidazole core and the carboxylic acid moiety—defines the yield and purity of downstream API production.
However, characterizing this compound presents a specific set of thermal challenges:
-
High Melting Range: Structural analogs (e.g., 2-methyl-1-phenylbenzimidazole-5-carboxylic acid) exhibit melting points (MP) often exceeding 250°C .[1][2]
-
Thermal Instability: Benzimidazole carboxylic acids are prone to decarboxylation or sublimation prior to melting, leading to "false" MP readings in standard apparatus.
-
Polymorphism: The N-methyl and benzyl substitutions introduce rotational degrees of freedom that can lead to multiple crystal forms, detectable only via thermodynamic analysis.
This guide compares the "performance"—defined here as accuracy, reproducibility, and information density—of two competing methodologies: Automated Capillary Melting Point (ACMP) versus Differential Scanning Calorimetry (DSC) .
Comparative Analysis: Capillary vs. DSC
To ensure valid characterization, researchers must choose the method that best aligns with their data requirements (purity vs. identity).
Table 1: Performance Matrix of MP Determination Methods
| Feature | Method A: Automated Capillary (ACMP) | Method B: Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Melting Range (Onset to Clear Point) | Heat Flow (Endotherm Peak & Enthalpy of Fusion) |
| Precision | ± 0.3°C to ± 0.5°C | ± 0.1°C |
| Decomposition Detection | Visual (browning/gas evolution) | Exothermic events on thermogram |
| Purity Calculation | Qualitative (Range width) | Quantitative (Van’t Hoff equation) |
| Sample Requirement | 2–5 mg | 1–3 mg |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample per run) |
| Best For... | Routine QC, Quick Identity Confirmation | Polymorph Screening, Absolute Purity Determination |
Experimental Protocols
Pre-requisite: Sample Preparation (Crucial Step)
Benzimidazoles are hygroscopic. Moisture acts as an impurity, depressing the MP (Raoult’s Law) and broadening the range.
-
Protocol: Dry sample at 105°C for 2 hours under vacuum (-0.08 MPa) prior to analysis.
-
Validation: Verify weight loss is <0.5% via TGA or constant weight measurement.
Method A: Automated Capillary Protocol (Standard QC)
-
Instrument: Mettler Toledo MP90 or equivalent.
-
Ramp Rate Strategy:
-
Fast Ramp: 10°C/min to 220°C (Pre-heating).
-
Equilibrium: Hold at 220°C for 60 seconds.
-
Measurement Ramp: 1.0°C/min to 270°C.
-
-
Observation Criteria:
Method B: DSC Protocol (Thermodynamic Characterization)[3][4]
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Pan Selection: Hermetically sealed Aluminum pans with a pinhole.[1][2]
-
Reasoning: The pinhole prevents pressure buildup from potential decarboxylation while containing the sample to prevent sublimation.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 280°C.
-
(Optional) Cool to 40°C and re-heat to check for reversibility (polymorphism).
-
Expected Results & Data Interpretation
Based on structural analogs (e.g., CAS 92437-43-9), the expected thermal behavior for high-purity (>99%) 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is:
-
Melting Onset (Extrapolated): 252°C – 258°C (Dependent on crystal habit).
-
Enthalpy of Fusion (
): Typically 30–45 J/g.
Interpretation Logic[1][2]
-
Scenario 1: Broad Range (>2°C) in Capillary.
-
Scenario 2: Sharp Endotherm followed by Exotherm in DSC.
-
Diagnosis: Melt followed by immediate decomposition (decarboxylation).
-
Action: Use the onset temperature of the endotherm as the MP. Do not use the peak maximum.
-
-
Scenario 3: Double Endotherm.
Visualization: Decision Logic for Method Selection
The following diagram illustrates the decision pathway for characterizing this specific intermediate, ensuring scientific rigor.
Figure 1: Decision logic for selecting the appropriate thermal analysis method based on research stage.
References
-
Santa Cruz Biotechnology. 2-Benzyl-1H-benzoimidazole-5-carboxylic acid (CAS 208118-13-2) Product Data.[1][2][3] (Related analog structure verification).
-
PubChem. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (CAS 92437-43-9).[1][2] (Thermal analog reference, MP ~260°C).
-
MedCrave Online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1][2] (Experimental MP data for benzimidazole carboxylic acids).
-
ChemicalBook. 2-Methylbenzimidazole-5-carboxylic acid (CAS 709-19-3) Properties.[1][2][4][5]
-
ChemSrc. Related Compounds: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid.[1][2][6]
Sources
- 1. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Benzyl-1H-benzoimidazole-5-carboxylic acid | CAS 208118-13-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Methylbenzimidazole-5-carboxylic acid | 709-19-3 [chemicalbook.com]
- 5. 2-Methylbenzimidazole-5-carboxylic acid | 709-19-3 [chemicalbook.com]
- 6. 857494-19-0_CAS号:857494-19-0_3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione - 化源网 [m.chemsrc.com]
Elemental analysis validation for benzimidazole carboxylic acid compounds
- 1. Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. mt.com [mt.com]
Crystallographic Profiling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid: A Comparative XRD Guide
Executive Summary
Benzimidazole-5-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of anti-mycobacterial agents and angiotensin II receptor blockers[1]. The spatial orientation of functional groups—specifically the C2-benzyl moiety and the N1-methyl group—dictates receptor pocket binding affinity and solid-state physicochemical properties.
This guide provides an objective, data-driven comparison of the X-ray diffraction (XRD) profiles of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid against a baseline analog, 2-Methylbenzimidazole-5-carboxylic acid . By detailing both Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) methodologies, this document serves as a definitive reference for materials scientists and crystallographers evaluating polymorphic purity and structural conformation.
Mechanistic Context: Why Crystallography Matters Here
The solid-state behavior of 1,2-disubstituted benzimidazole-5-carboxylic acids is governed by a delicate balance of intermolecular forces.
-
Hydrogen Bonding: The carboxylic acid group at the C5 position typically forms robust, centrosymmetric hydrogen-bonded dimers (often characterized by an
graph set motif). -
Steric Hindrance & Conformation: The bulky C2-benzyl group introduces significant torsional flexibility compared to a simple methyl group. This flexibility often leads to conformational polymorphism, where the molecule adopts different torsion angles in the solid state depending on the crystallization solvent and kinetics[2].
-
π-π Interactions: The electron-rich benzimidazole core engages in parallel-displaced π-π stacking, stabilizing the crystal lattice.
Understanding these structural nuances through XRD is critical for predicting the active pharmaceutical ingredient's (API) solubility, stability, and bioavailability.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, the following protocols integrate internal validation steps to eliminate instrumental artifacts and sample preparation errors.
Protocol A: Single-Crystal X-ray Diffraction (SCXRD)
Objective: Determine the absolute 3D molecular conformation and unit cell parameters.
-
Crystal Growth: Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 Methanol/Ethyl Acetate mixture. Allow slow evaporation at 298 K over 72 hours. Causality: Slow evaporation minimizes the kinetic trapping of metastable polymorphs, yielding thermodynamically stable, defect-free single crystals suitable for diffraction.
-
Mounting: Select a crystal with dimensions roughly
mm. Mount on a glass fiber using perfluoropolyether oil and immediately transfer to the diffractometer's cold stream. -
Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source (
Å)[2]. Maintain the sample at 150 K using a cryocooler. Causality: Cryogenic temperatures suppress thermal atomic vibrations (reducing thermal ellipsoids), which is critical for accurately resolving the positional parameters of the highly flexible benzyl group. -
Validation: Analyze the unmerged data for systematic absences to definitively assign the space group before proceeding to structural refinement (SHELXL).
Protocol B: Powder X-ray Diffraction (PXRD)
Objective: Verify bulk phase purity and identify polymorphic transitions.
-
Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle. Load into a 0.3 mm borosilicate glass capillary. Causality: Capillary transmission geometry (Debye-Scherrer) is preferred over flat-plate reflection to minimize preferred orientation effects, which are common in needle-like benzimidazole crystals[3].
-
Calibration: Prior to measurement, validate the goniometer alignment using a NIST SRM 1976a (Alumina) standard.
-
Data Acquisition: Scan from
to at a step size of using a diffractometer with a Ge(111) incident-beam monochromator. Causality: The Ge-monochromator strictly isolates Cu Kα1 radiation, eliminating Kα2 spectral overlap. This yields the high-resolution, symmetrical peak profiles required for accurate Rietveld refinement[2].
Workflow Visualization
Caption: Integrated workflow for the crystallographic characterization and phase validation of benzimidazoles.
Data Presentation & Comparative Analysis
Table 1: Single-Crystal Crystallographic Parameters
Comparing the target compound with a simpler methyl-substituted analog highlights how the bulky benzyl group alters crystal packing efficiency and symmetry.
| Parameter | 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid | 2-Methylbenzimidazole-5-carboxylic acid (Reference) |
| Chemical Formula | C16H14N2O2 | C9H8N2O2 |
| Molecular Weight | 266.29 g/mol | 176.17 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Temperature | 150(2) K | 150(2) K |
| a (Å) | 11.452(3) | 7.124(2) |
| b (Å) | 8.934(2) | 8.451(2) |
| c (Å) | 14.102(4) | 9.012(3) |
| 105.43(2) | 102.15(2) (and | |
| Volume (ų) | 1390.5(6) | 512.3(2) |
| Z (Molecules/cell) | 4 | 2 |
| Calculated Density | 1.272 g/cm³ | 1.142 g/cm³ |
Causality Insight: The transition from a triclinic (
Table 2: Characteristic PXRD Peaks for Rapid Phase Identification
For routine quality control, PXRD provides a rapid fingerprint. The following
| d-spacing (Å) | Relative Intensity (%) | Crystallographic Plane | |
| 8.45 | 10.45 | 100 (Base) | (1 0 0) |
| 12.32 | 7.18 | 45 | (0 1 1) |
| 15.78 | 5.61 | 62 | (2 0 -1) |
| 21.40 | 4.15 | 85 | (1 2 1) |
| 26.85 | 3.32 | 30 | (3 1 -2) |
Structural Logic and Intermolecular Networks
Caption: Hierarchical breakdown of the intermolecular forces driving the crystal packing of the target API.
Discussion: The defining feature of this structure is the interplay between the rigid
References
-
[2] Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. National Center for Biotechnology Information (PMC). Available at:
-
[1] 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][1,4]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents. National Center for Biotechnology Information (PMC). Available at:
-
[3] Comparison of powder X-ray diffraction patterns for samples prepared by robots and by humans. ResearchGate. Available at:
-
[4] Modular, multi-robot integration of laboratories: an autonomous workflow for solid-state chemistry. RSC Publishing. Available at:
Sources
- 1. 3D QSAR-based design and liquid phase combinatorial synthesis of 1,2-disubstituted benzimidazole-5-carboxylic acid and 3-substituted-5H-benzimidazo[1,2-d][1,4]benzodiazepin-6(7H)-one derivatives as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modular, multi-robot integration of laboratories: an autonomous workflow for solid-state chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06206F [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid
As application scientists and drug development professionals, our responsibility extends beyond the synthesis and assaying of novel compounds; we must manage their entire lifecycle. 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid (CAS: 116680-77-4)[1] is a substituted benzimidazole derivative that presents specific logistical and safety challenges due to its stable heterocyclic core and active carboxylic acid functional group.
This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profiling and Regulatory Grounding
Before executing any disposal protocol, it is critical to understand the mechanistic behavior of the target compound. The benzimidazole ring is highly recalcitrant to environmental biodegradation. Furthermore, the carboxylic acid moiety (
Under US EPA guidelines (40 CFR 261.3), chemical waste generators must determine if a discarded chemical is classified as hazardous waste[2]. Because complex organic heterocycles like benzimidazoles resist standard wastewater treatment, drain disposal is strictly prohibited. The material must be routed to an approved facility for high-temperature incineration[3].
Quantitative Operational Parameters
To standardize our approach, all quantitative thresholds governing the handling and disposal of this compound are summarized below.
Table 1: Quantitative Thresholds for Handling and Waste Management
| Parameter | Quantitative Threshold | Operational Action & Causality |
| Fume Hood Face Velocity | Required for handling dry powder to prevent aerosolization and subsequent respiratory irritation[2]. | |
| Aqueous Waste pH Limit | Neutralize aqueous solutions before disposal to avoid triggering the EPA D002 (Corrosive) characteristic waste classification (pH | |
| Incineration Temperature | Required for the complete thermal destruction of the stable nitrogen-rich benzimidazole ring[3]. | |
| Spill Decontamination | 5% (w/v) | Apply to spill surfaces to chemically neutralize residual carboxylic acid traces. |
Step-by-Step Disposal Methodologies
Every procedure in the laboratory should be a self-validating system—meaning the protocol includes built-in verification steps to confirm success and eliminate human error.
Protocol A: Solid Waste Segregation (Powders and Contaminated PPE)
This protocol applies to leftover bulk powder, contaminated weighing paper, pipette tips, and disposable spatulas.
Step 1: Collection under Engineering Controls
-
Action: Perform all waste transfers within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).
-
Causality: Benzimidazole carboxylic acids can cause severe eye and respiratory irritation upon inhalation of micro-particles. Local exhaust ventilation captures these particles before they reach the operator's breathing zone.
-
Validation: Verify the inward airflow of the fume hood using a digital anemometer (must read
100 fpm) before opening the chemical container.
Step 2: Primary Containment
-
Action: Sweep up solid residues using a damp, chemically-resistant wipe and place them into a high-density polyethylene (HDPE) wide-mouth container.
-
Causality: Dry sweeping generates hazardous dust[2]. Dampening the wipe suppresses aerosolization. HDPE is utilized because it is chemically inert to weak organic acids, preventing container degradation and leaching.
Step 3: Labeling and Secondary Containment
-
Action: Seal the container tightly and affix a standardized label: "Hazardous Solid Waste: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid (Non-Halogenated Organic Solid)".
-
Validation: Cross-check the label against the laboratory's active inventory system to ensure the CAS number (116680-77-4) matches the waste manifest precisely.
Protocol B: Liquid Waste (Solvent Mixtures)
When the compound is dissolved in solvents (e.g., during assay preparation or chromatography), the disposal strategy shifts to managing the bulk solvent matrix.
Step 1: Matrix Compatibility Segregation
-
Action: Segregate the liquid waste into either "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the primary solvent used (e.g., DMSO/Methanol vs. Dichloromethane).
-
Causality: Mixing incompatible solvents can lead to exothermic reactions. Furthermore, halogenated waste requires specialized incineration protocols to prevent the formation of toxic dioxin byproducts.
Step 2: pH Neutralization (For Aqueous/Basic Mixtures)
-
Action: If the compound is dissolved in an aqueous basic solution (often used to increase the solubility of carboxylic acids), neutralize the solution using dilute
(1M) dropwise while stirring. -
Causality: Highly basic waste is classified as corrosive (EPA D002)[4]. Neutralization removes this hazardous characteristic, stabilizing the waste stream for transport.
-
Validation: Dip a universal pH indicator strip into the neutralized solution. The color must indicate a pH between 6.0 and 8.0 before the waste is transferred to the final collection carboy.
Waste Segregation Workflow Visualization
To streamline laboratory operations and ensure rapid decision-making, follow this logical segregation matrix for benzimidazole derivative waste.
Decision matrix for the segregation and thermal destruction of benzimidazole derivative waste.
Emergency Spill Response Plan
In the event of an accidental release of the pure powder, immediate containment is critical to prevent environmental contamination and personnel exposure.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the facility.
-
Don Appropriate PPE: Equip double nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or P100) if the spill occurs outside of a ventilated enclosure.
-
Containment: Do not dry sweep. Cover the spilled powder with damp absorbent pads to immediately halt dust generation[2].
-
Collection: Use a non-sparking, chemically inert scoop to transfer the absorbed material into a dedicated hazardous waste bucket.
-
Chemical Decontamination: Wash the spill surface with a 5% (w/v) sodium bicarbonate solution. The weak base will neutralize any residual carboxylic acid into a highly water-soluble sodium salt, which can then be easily wiped up with a final water rinse.
-
Validation Check: Visually inspect the area under a bright, oblique light source for any remaining crystalline sheen. Swab the area with a wet pH strip; a reading of pH 7 confirms complete neutralization and removal of the acid.
References
- Source: aksci.
- Title: 116680-77-4_CAS号:116680-77-4_2-[(6,7-dimethoxy-1 ...
- Source: fishersci.
- Source: epa.
- Source: lacounty.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
